4-Bromo-2-fluorobenzyl cyanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASQEZPJFNZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428296 | |
| Record name | 4-Bromo-2-fluorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114897-91-5 | |
| Record name | 4-Bromo-2-fluorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of 4-Bromo-2-fluorobenzyl cyanide?
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound, a key intermediate in various synthetic applications. The information is presented to support research and development activities in medicinal chemistry and materials science.
Core Physical and Chemical Properties
This compound is an organic compound with the chemical formula C₈H₅BrFN.[1] It is characterized as a white to beige crystalline powder at room temperature.[1] The molecule incorporates a benzyl cyanide core, substituted with both a bromine and a fluorine atom on the phenyl ring, which influences its reactivity and potential applications.[1]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile[1][2][3] |
| CAS Number | 114897-91-5[1][2] |
| Molecular Formula | C₈H₅BrFN[1][2][4] |
| Molecular Weight | 214.03 g/mol [1][2][3][4] |
| Appearance | White to beige crystalline powder[1][4] |
| Melting Point | 52.8-53.0 °C[1][2][4] |
| Boiling Point | 281 °C[4] |
| Density | 1.573 g/cm³[4] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Experimental Protocols for Physical Property Determination
While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following are standard methodologies used for such characterizations.
Melting Point Determination
The melting point is a critical indicator of purity. A common method for its determination is capillary melting point analysis .
-
Sample Preparation: A small, dry sample of the crystalline powder is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range typically indicates high purity.
Boiling Point Determination
For a solid compound like this compound, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.
-
Apparatus: A distillation setup, including a Claisen flask, condenser, and receiving flask, is assembled for vacuum distillation.
-
Procedure: The compound is heated under reduced pressure. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
Density Measurement
The density of a solid can be determined using a gas pycnometer .
-
Principle: This technique measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it expands into a chamber containing the sample.
-
Calculation: The density is then calculated by dividing the mass of the sample by the measured volume.
Logical Workflow for Physical Characterization
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or synthesized compound like this compound.
Caption: Workflow for the Characterization of a Chemical Compound.
References
Technical Guide: 4-Bromo-2-fluorobenzyl Cyanide (CAS 114897-91-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Bromo-2-fluorobenzyl cyanide (CAS No. 114897-91-5), a key intermediate in the fields of medicinal chemistry and organic synthesis. This guide details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its role in drug development.
Compound Overview
This compound, with the IUPAC name 2-(4-bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile.[1] Its molecular structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyanomethyl (-CH₂CN) group.[2] This unique combination of functional groups makes it a versatile building block for creating more complex molecular architectures.[1][2] The presence of both bromine and fluorine significantly influences its chemical reactivity and biological activity compared to similar compounds, enhancing its utility in targeted organic synthesis and pharmaceutical research.[2] At room temperature, it exists as a white to beige crystalline powder.[2]
Physicochemical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 114897-91-5 | [2] |
| Molecular Formula | C₈H₅BrFN | [2][3] |
| Molecular Weight | 214.03 g/mol | [2] |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile | [2] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 52.8 °C to 53.0 °C | [2][4] |
| Purity | Typically ≥97% or ≥98% | [1][5] |
| Topological Polar Surface Area | 23.8 Ų | [3] |
| XLogP3-AA | 2.4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons in the 7.0-7.6 ppm range, with splitting patterns influenced by fluorine and bromine substitution. A singlet, representing the two protons of the benzylic methylene (-CH₂) group, would likely appear around 4.3-4.5 ppm.[6]
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The nitrile carbon (-C≡N) is expected in the 115-120 ppm region.[7][8] The benzylic carbon (-CH₂) signal would appear further upfield, while the six aromatic carbons would be observed in the 110-140 ppm range, with their shifts influenced by the electronegative halogen substituents.[7][8]
-
Infrared (IR) Spectroscopy: An authentic IR spectrum would show a sharp, characteristic absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[4] Other significant peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and absorptions corresponding to the C-F and C-Br bonds.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a multi-step process starting from a substituted toluene.[2] A common and effective route involves the radical bromination of 4-bromo-2-fluorotoluene to form the benzyl bromide intermediate, followed by a nucleophilic substitution with a cyanide salt.
Caption: General two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzyl bromide (Intermediate)
This protocol is adapted from a general procedure for the bromination of 2-fluoro-4-bromotoluene.[6]
-
Reaction Setup: To a solution of 4-bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon tetrachloride (CCl₄, 10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol) as the radical initiator.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 13 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the resulting solid (succinimide) by filtration.
-
Extraction: Extract the filtrate multiple times with carbon tetrachloride and water. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer with anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The resulting 4-bromo-1-(bromomethyl)-2-fluorobenzene (4-Bromo-2-fluorobenzyl bromide) can be used in the next step, often without further purification. An expected yield is approximately 89%.[6]
Representative Protocol: Synthesis of this compound
This representative protocol is based on standard methods for the cyanation of benzyl halides.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-2-fluorobenzyl bromide intermediate (e.g., 4.47 mmol) in a mixture of ethanol and water.
-
Reaction Execution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (a slight molar excess) to the solution. Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure this compound as a crystalline solid.
Chemical Reactivity
This compound can undergo several types of reactions, making it a versatile synthetic intermediate.[2]
-
Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by various nucleophiles, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2]
-
Hydrolysis of the Nitrile: The cyanide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-bromo-2-fluorophenylacetic acid) or amide.[2]
-
Reduction of the Nitrile: The nitrile group can be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form the corresponding primary amine (2-(4-bromo-2-fluorophenyl)ethanamine).[2]
Caption: Key chemical transformations of this compound.
Applications in Drug Development and Research
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]
-
Pharmaceutical Intermediate: Its structure is a valuable scaffold in medicinal chemistry.[2] For instance, the 4-bromo-2-fluorobenzyl moiety is found in potent aldose reductase inhibitors (ARIs), which have been investigated for treating diabetic complications.[3]
-
Organic Synthesis: It serves as a versatile building block, allowing for the introduction of the 4-bromo-2-fluorophenylacetonitrile group into larger molecules.[2] The distinct reactivity of its functional groups can be exploited in sequential reactions to build molecular complexity.
-
Material Science: Due to its halogen substitutions, there is potential for its use in developing new materials with specific electronic or optical properties.[2] A structurally related compound, 4-fluorobenzyl cyanide, has been investigated as a solvent in lithium-ion batteries to improve interfacial kinetics.[10]
Caption: Role as a foundational building block in complex molecule synthesis.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[2]
Hazard Identification
| Hazard Statement | Description | GHS Class |
| H301/H302 | Toxic or Harmful if swallowed | Acute toxicity, oral |
| H311/H312 | Toxic or Harmful in contact with skin | Acute toxicity, dermal |
| H331/H332 | Toxic or Harmful if inhaled | Acute toxicity, inhalation |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
(Source: Combined data from various supplier safety data sheets)
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves (impervious), safety goggles or a face shield, and protective clothing.[11]
-
Handling: Avoid breathing dust, vapor, or mist.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keep locked up.
-
Spills: In case of a spill, evacuate the area. Sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[9]
Conclusion
This compound is a strategically important chemical intermediate with significant applications in pharmaceutical research and broader organic synthesis. Its unique pattern of halogen substitution provides a valuable platform for constructing complex, biologically active molecules. Researchers and drug development professionals can leverage its defined reactivity and physicochemical properties, provided that all handling and synthesis are conducted with strict adherence to safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 114897-91-5 [smolecule.com]
- 3. Buy this compound (EVT-338730) | 114897-91-5 [evitachem.com]
- 4. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound, +98% | CAS 114897-91-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]
- 8. compoundchem.com [compoundchem.com]
- 9. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Page loading... [wap.guidechem.com]
Molecular structure and weight of 4-Bromo-2-fluorobenzyl cyanide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2-fluorobenzyl cyanide (C₈H₅BrFN). This compound serves as a key intermediate in the synthesis of various pharmaceutical and complex organic molecules. Its unique combination of bromo, fluoro, and cyano functional groups makes it a valuable building block in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound, also known by its IUPAC name 2-(4-bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic compound.[1] The presence of both bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity.[2] It typically appears as a white to beige crystalline powder at room temperature.[2]
Chemical Structure:
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol [2][3] |
| CAS Number | 114897-91-5[2] |
| Appearance | White to beige crystalline powder[2] |
| Melting Point | 52.8 - 53.0 °C[2] |
| Boiling Point (Normal) | 281 °C (Capillary method)[2] |
| Density | 1.573 g/cm³ (at 20 °C)[2] |
| Solubility in Water | 0.48 mg/L (predicted)[2] |
| InChI | 1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 |
| SMILES | C1=CC(=C(C=C1Br)F)CC#N[2] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-2-fluorotoluene. The first step involves the bromination of the benzylic methyl group to form 4-bromo-2-fluorobenzyl bromide, which is then converted to the target cyanide through nucleophilic substitution.
Step 1: Synthesis of 4-Bromo-2-fluorobenzyl Bromide
This protocol is based on a general procedure for the bromination of a substituted toluene.
Materials:
-
4-Bromo-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is a standard method for the cyanation of benzyl halides.
Materials:
-
4-Bromo-2-fluorobenzyl bromide (from Step 1)
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of water and ethanol.
-
Warm the sodium cyanide solution gently on a water bath.
-
Add a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in ethanol dropwise to the cyanide solution with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the remaining aqueous residue between water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to yield a white to beige crystalline solid.
Mandatory Visualization
The following diagram illustrates the synthetic pathway and subsequent characterization workflow for this compound.
Caption: Synthesis and characterization workflow for this compound.
References
A Comprehensive Technical Guide to 2-(4-Bromo-2-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of 4-Bromo-2-fluorobenzyl cyanide, scientifically known as 2-(4-bromo-2-fluorophenyl)acetonitrile. This document consolidates its chemical identity, physicochemical properties, and key applications, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.
Chemical Identity and Nomenclature
2-(4-Bromo-2-fluorophenyl)acetonitrile is a substituted aromatic compound featuring a phenylacetonitrile core with bromo and fluoro substituents on the benzene ring.
Table 1: IUPAC Name and Synonyms
| Identifier Type | Value |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile[1] |
| Common Name | This compound |
| Synonyms | (4-bromo-2-fluorophenyl)acetonitrile[2], 2-(4-bromo-2-fluorophenyl)ethanenitrile, 4-bromo-2-fluorophenylacetonitrile[3] |
| CAS Number | 114897-91-5[1] |
Physicochemical Properties
The compound is a white to beige crystalline powder at room temperature.[4] Its key physicochemical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| Melting Point | 52.8 - 53.0 °C | [4] |
| Appearance | White to beige crystalline powder | [4] |
| XLogP3-AA (Predicted) | 2.4 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Reactivity
2-(4-Bromo-2-fluorophenyl)acetonitrile is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4]
Synthetic Routes
Several synthetic pathways can be employed to produce 2-(4-bromo-2-fluorophenyl)acetonitrile. One common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt. A plausible synthetic route is the reaction of 4-bromo-2-fluorobenzyl bromide with sodium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO).
Another potential method is the direct halogenation of a substituted benzyl cyanide.[4]
Chemical Reactivity
The chemical reactivity of 2-(4-bromo-2-fluorophenyl)acetonitrile is dictated by its functional groups: the nitrile, the bromine atom, and the fluorine atom on the aromatic ring.
-
Nitrile Group: The cyanide group can undergo hydrolysis to form the corresponding carboxylic acid or amide. It can also be reduced to an amine.[4]
-
Bromine Atom: The bromine atom on the aromatic ring can be displaced through various nucleophilic substitution reactions, allowing for the introduction of other functional groups.[4]
-
Aromatic Ring: The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Experimental Protocols
Hypothetical Protocol for the Synthesis of 2-(4-Bromo-2-fluorophenyl)acetonitrile:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide (NaCN, 1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the chemical identifiers and a hypothetical experimental workflow for the synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile.
Caption: Relationship between common name, IUPAC name, and synonyms.
Caption: A potential workflow for the synthesis of the target compound.
References
Solubility Profile of 4-Bromo-2-fluorobenzyl Cyanide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluorobenzyl cyanide (CAS No. 114897-91-5), a key intermediate in the synthesis of various chemicals and pharmaceuticals.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in medicinal chemistry research for the development of new bioactive molecules.[2]
Core Compound Properties
This compound is a white to beige crystalline powder with a molecular formula of C₈H₅BrFN and a molecular weight of 214.03 g/mol .[2][3] Its structure, featuring a benzyl group substituted with bromine and fluorine atoms alongside a cyanide functional group, contributes to its unique reactivity and solubility profile.[2]
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that influences its behavior in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Source |
| Water | H₂O | Polar Protic | 0.48 mg L⁻¹ (Predicted) | 25 | [2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible | Not Specified | [2] |
| Methanol | CH₃OH | Polar Protic | Miscible | Not Specified | [2] |
Note: The term "miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.
For the broader class of bromobenzyl cyanides, it is noted that they are generally readily soluble in organic solvents.[4][5]
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of an organic compound like this compound. These methods can be adapted for specific laboratory settings and solvent systems.
Method 1: Qualitative Solubility Test
This method is used to quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent.
-
Preparation : Label a series of small test tubes, one for each solvent to be tested.
-
Sample Addition : Into each test tube, add a pre-weighed amount of this compound (e.g., 25 mg).
-
Solvent Addition : To the first test tube, add the solvent in small portions (e.g., 0.25 mL) up to a total volume of 0.75 mL.
-
Mixing : After each addition, shake the test tube vigorously for 60 seconds.[6]
-
Observation : Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves, it is considered soluble. If some of the compound remains undissolved, it is partially soluble or insoluble.[6]
-
Repeat : Repeat steps 3-5 for each of the other solvents.
Method 2: Acid-Base Solubility Test
This method helps to identify the presence of acidic or basic functional groups, which can influence solubility in aqueous solutions of different pH.
-
Water Solubility : First, determine the solubility of the compound in water as described in Method 1.
-
Aqueous Base Test : If the compound is insoluble in water, add 0.75 mL of a 5% sodium hydroxide (NaOH) solution to a test tube containing 25 mg of the compound. Shake vigorously and observe for dissolution. Solubility in 5% NaOH suggests the presence of an acidic functional group.[7][8][9]
-
Aqueous Acid Test : If the compound is insoluble in water, add 0.75 mL of a 5% hydrochloric acid (HCl) solution to another test tube containing 25 mg of the compound. Shake vigorously and observe. Solubility in 5% HCl is indicative of a basic functional group, such as an amine.[7][8][9]
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of solubility testing and the role of this compound as a synthetic intermediate.
Caption: Experimental workflow for determining the solubility profile of an organic compound.
Caption: Role of this compound as a synthetic intermediate.
References
- 1. Buy this compound (EVT-338730) | 114897-91-5 [evitachem.com]
- 2. Buy this compound | 114897-91-5 [smolecule.com]
- 3. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 5798-79-8,Bromobenzyl cyanide | lookchem [lookchem.com]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
Spectroscopic Profile of 4-Bromo-2-fluorobenzyl cyanide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-fluorobenzyl cyanide (IUPAC Name: 2-(4-bromo-2-fluorophenyl)acetonitrile), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile |
| CAS Number | 114897-91-5 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| Chemical Structure | Br /C₆H₃(F)(CH₂CN) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts (δ) are predicted to be in the following regions:
-
Aromatic Protons (3H): Approximately 7.0-7.8 ppm. The splitting pattern will be complex due to coupling with each other and with the fluorine atom.
-
Methylene Protons (-CH₂CN) (2H): Approximately 3.8-4.2 ppm, appearing as a singlet.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. Predicted chemical shifts are:
-
Aromatic Carbons (6C): Approximately 110-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹J C-F).
-
Methylene Carbon (-CH₂CN) (1C): Approximately 20-30 ppm.
-
Nitrile Carbon (-CN) (1C): Approximately 115-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2250 | C≡N (Nitrile) stretch |
| ~ 3050-3100 | C-H (Aromatic) stretch |
| ~ 2900-3000 | C-H (Methylene) stretch |
| ~ 1400-1600 | C=C (Aromatic) stretch |
| ~ 1000-1200 | C-F stretch |
| ~ 500-700 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.
| m/z | Interpretation |
| 213/215 | [M]⁺ (Molecular ion) |
| 134 | [M - Br]⁺ |
| 174/176 | [M - CN]⁺ |
| 107 | [C₇H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
The concentration should be approximately 1 mg/mL.
Instrumentation and Data Acquisition (GC-MS):
-
Gas Chromatograph (GC):
-
Injector temperature: 250 °C.
-
Oven program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C).
-
Carrier gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-500 amu.
-
Ion source temperature: 230 °C.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structure-Spectra Correlation.
In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-2-fluorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the thermal stability and decomposition profile of 4-Bromo-2-fluorobenzyl cyanide. While specific, in-depth experimental data for this compound is limited in publicly available literature, this document synthesizes existing information on its properties and the behavior of structurally similar molecules to provide a robust predictive framework. This guide is intended to assist researchers in understanding the thermal characteristics of this compound, enabling safer handling, storage, and application in research and development.
Core Thermal Properties and Stability
This compound is a halogenated aromatic nitrile. Its thermal stability is a critical parameter for its application in chemical synthesis, particularly in drug development where controlled reaction conditions are paramount.
Summary of Thermal Data:
Available data indicates that this compound is a solid at room temperature with a melting point of 52.8–53.0 °C. Thermogravimetric analysis (TGA) has shown that the compound is thermally stable with less than 1% mass loss observed up to 200 °C. An exothermic decomposition event, associated with the elimination of the cyanide group, occurs at temperatures above 300 °C. The flash point of the compound has been reported as 124 °C.
| Property | Value |
| Melting Point | 52.8–53.0 °C |
| Flash Point | 124 °C |
| TGA Onset of Mass Loss | > 200 °C (with <1% mass loss below) |
| Decomposition Event | Exothermic, > 300 °C |
| Primary Decomposition Feature | Elimination of the cyanide group |
Predicted Decomposition Pathways and Products
Upon thermal decomposition, this compound is expected to break down, releasing a variety of gaseous products. Based on the thermal decomposition of related halogenated aromatic compounds and benzyl cyanides, the primary decomposition products are anticipated to include:
-
Hydrogen Cyanide (HCN): Resulting from the cleavage of the cyano group.
-
Hydrogen Bromide (HBr): From the cleavage of the carbon-bromine bond.
-
Hydrogen Fluoride (HF): From the cleavage of the carbon-fluorine bond, although the C-F bond is generally more stable than the C-Br bond.
-
Oxides of Nitrogen (NOx): Formed under oxidative conditions.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): As products of organic combustion.
-
Brominated and Fluorinated Aromatic Fragments: Various smaller organic molecules resulting from the fragmentation of the benzene ring.
The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for this compound.
Caption: A plausible thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a hyphenated mass spectrometry technique like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended. The following are generalized experimental protocols that can be adapted for this specific compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of this compound.
Methodology:
| Parameter | Recommended Setting |
| Instrument | A calibrated thermogravimetric analyzer |
| Sample Mass | 5-10 mg |
| Crucible | Alumina or platinum pan |
| Atmosphere | Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C |
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the energy changes (endothermic or exothermic) associated with phase transitions (e.g., melting) and decomposition.
Methodology:
| Parameter | Recommended Setting |
| Instrument | A calibrated differential scanning calorimeter |
| Sample Mass | 2-5 mg |
| Crucible | Hermetically sealed aluminum pan |
| Atmosphere | Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 400 °C |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the specific chemical compounds produced during the thermal decomposition of this compound.
Methodology:
| Parameter | Recommended Setting |
| Pyrolyzer | A micro-furnace pyrolyzer coupled to a GC-MS system |
| Pyrolysis Temperature | A range of temperatures, starting from the onset of decomposition identified by TGA (e.g., 300 °C, 400 °C, 500 °C) |
| GC Column | A non-polar or mid-polar capillary column suitable for separating aromatic compounds (e.g., DB-5ms) |
| GC Temperature Program | An initial hold at a low temperature (e.g., 40 °C) followed by a ramp to a high temperature (e.g., 300 °C) |
| MS Detector | Electron Ionization (EI) source operating at 70 eV |
| MS Scan Range | A mass-to-charge ratio (m/z) range of 35-550 amu |
Experimental Workflow
The following diagram outlines the logical workflow for a comprehensive thermal analysis of this compound.
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound based on available data and predictive analysis of related compounds. While the compound exhibits good thermal stability up to 200 °C, its decomposition at higher temperatures necessitates careful handling and consideration in experimental design. For a complete and precise understanding, it is highly recommended that dedicated thermal analysis studies, following the protocols outlined herein, be conducted. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development.
The Vanguard of Discovery: A Technical Guide to Emerging Research Applications in Medicinal Chemistry
Introduction
The landscape of medicinal chemistry is in a perpetual state of dynamic evolution, driven by a deeper understanding of biological processes and the advent of groundbreaking technologies. This technical guide serves as an in-depth exploration of the core research applications that are currently shaping the future of drug discovery and development. From the paradigm-shifting approach of targeted protein degradation to the transformative power of artificial intelligence and the precision of novel drug delivery systems, we delve into the methodologies and quantitative data that are critical for researchers, scientists, and drug development professionals. This document provides not only a summary of these cutting-edge fields but also detailed experimental protocols and visual workflows to facilitate their practical application.
Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that moves beyond traditional inhibition by coopting the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] This approach offers the potential to target proteins that have been historically considered "undruggable." The most prominent examples of TPD are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Quantitative Data Presentation
The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the in vitro degradation activity of representative pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, against various protein targets.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 | >95 | Arvinas |
| ARV-471 | Estrogen Receptor α (ERα) | MCF7 | ~5 | >90 | Arvinas |
| dBET1 | BRD4 | HeLa | 8 | >95 | Ciulli Lab |
| MZ1 | BRD4 | HeLa | 25 | ~90 | Ciulli Lab |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
This protocol describes a general method for the synthesis of a PROTAC using a Bis-PEG7-acid linker, involving a two-step sequential amide coupling.[4]
Materials and Reagents:
-
Bis-PEG7-acid linker
-
Amine-functionalized warhead (POI ligand)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
LC-MS system
-
Preparative HPLC system
-
NMR spectrometer
Procedure:
-
Step 1: Coupling of Warhead to Linker
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the Bis-PEG7-acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature for activation.
-
Add the amine-functionalized warhead (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the Warhead-PEG7-COOH intermediate by preparative HPLC.
-
-
Step 2: Coupling of E3 Ligase Ligand to Intermediate
-
In a separate round-bottom flask under a nitrogen atmosphere, dissolve the purified Warhead-PEG7-COOH intermediate (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.1 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR.[4]
-
Western blotting is a fundamental technique to visualize and quantify the reduction of a target protein following PROTAC treatment.[5][6]
Materials and Reagents:
-
Cultured cells
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with a range of PROTAC concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli buffer and boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunodetection:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
It is crucial to assess whether the observed protein degradation is not a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8]
Materials and Reagents:
-
Cultured cells in 96-well plates
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for the desired duration.
-
-
MTT Incubation:
-
Add 10 µl of MTT solution to each well to a final concentration of 0.45 mg/ml.
-
Incubate for 1 to 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Artificial Intelligence in Drug Discovery
Quantitative Data Presentation
The performance of AI/ML models in drug discovery is often evaluated using various statistical metrics. The following table provides a hypothetical comparison of different machine learning models for predicting a specific biological activity.
| Model | Accuracy (%) | Precision | Recall | F1-Score | Reference |
| Random Forest | 85.2 | 0.87 | 0.82 | 0.84 | Hypothetical |
| Support Vector Machine | 82.5 | 0.84 | 0.79 | 0.81 | Hypothetical |
| Deep Neural Network | 90.1 | 0.92 | 0.88 | 0.90 | Hypothetical |
Experimental Protocols
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[20][21][22][23]
Procedure:
-
Data Collection and Curation:
-
Compile a dataset of chemical structures with their corresponding biological activity data (e.g., IC50 values).
-
Curate the data by removing duplicates, correcting structural errors, and standardizing chemical representations.
-
-
Descriptor Calculation:
-
Calculate a diverse set of molecular descriptors that capture the physicochemical, topological, and electronic properties of the compounds.
-
-
Data Splitting:
-
Split the dataset into a training set (for model building) and a test set (for model validation), typically using an 80/20 or 70/30 ratio.
-
-
Model Building:
-
Use the training set to build a predictive model using various machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest, or Support Vector Machines.
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out or k-fold) on the training set to assess the model's robustness.
-
External Validation: Evaluate the model's predictive performance on the independent test set.
-
Y-Randomization: Randomly shuffle the activity values and rebuild the model multiple times to ensure the original model's performance is not due to chance correlations.
-
-
Applicability Domain Definition:
-
Define the chemical space where the model can make reliable predictions.
-
Mandatory Visualization
Novel Drug Delivery Systems
Novel drug delivery systems (DDS) are designed to enhance the therapeutic efficacy and safety of drugs by controlling their release rate, duration, and targeting to specific sites in the body. Nanotechnology-based DDS, such as lipid nanoparticles (LNPs), have gained significant attention for their ability to encapsulate both small molecules and biologics, improving their solubility, stability, and pharmacokinetic profiles.[24][25][26][27][28]
Quantitative Data Presentation
The physical characteristics of nanoparticles are critical for their in vivo performance. The following table presents typical characterization data for a lipid nanoparticle formulation.
| Parameter | Value | Standard Deviation |
| Particle Size (Z-average, d.nm) | 105.2 | ± 2.1 |
| Polydispersity Index (PDI) | 0.12 | ± 0.03 |
| Zeta Potential (mV) | -15.8 | ± 1.5 |
| Encapsulation Efficiency (%) | 92.5 | ± 3.7 |
Experimental Protocols
Microfluidic mixing provides a reproducible method for the synthesis of LNPs with controlled size and polydispersity.[24]
Materials and Reagents:
-
Ionizable lipid (e.g., DODAP)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Drug cargo (e.g., siRNA, mRNA, or small molecule)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
-
Aqueous Phase Preparation:
-
Dissolve the drug cargo in the aqueous buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous drug solution into separate syringes.
-
Set the desired flow rates on the syringe pumps (a typical flow rate ratio is 3:1 aqueous to ethanol).
-
Pump the two solutions through the microfluidic mixing device to induce nanoparticle self-assembly.
-
-
Purification and Concentration:
-
Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated drug.
-
Concentrate the LNP suspension using centrifugal filter units if necessary.
-
This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.[14][29][30][31][32]
Materials and Reagents:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
Analytical method for drug quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Assay Setup:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium.
-
-
Incubation:
-
Incubate the setup at 37°C with constant gentle agitation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Mandatory Visualization
Caption: Experimental workflow for LNP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A smarter way to streamline drug discovery | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. mlforsystems.org [mlforsystems.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. roche.com [roche.com]
- 17. Automating Drug Discovery With Machine Learning | Technology Networks [technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. intuitionlabs.ai [intuitionlabs.ai]
- 20. researchgate.net [researchgate.net]
- 21. elearning.uniroma1.it [elearning.uniroma1.it]
- 22. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neovarsity.org [neovarsity.org]
- 24. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. japsonline.com [japsonline.com]
- 27. liposomes.ca [liposomes.ca]
- 28. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijarsct.co.in [ijarsct.co.in]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. scispace.com [scispace.com]
An In-depth Technical Guide to the Initial Synthesis Routes for 4-Bromo-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for 4-bromo-2-fluorobenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. This document outlines the most viable and well-documented synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic chemistry endeavors.
Introduction
This compound, with the chemical formula C₈H₅BrFN, is a substituted aromatic nitrile of significant interest in medicinal chemistry.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cyanomethyl group on the benzene ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is crucial for ensuring a reliable and efficient supply chain for research and development. This guide focuses on the most practical and widely reported methods for its preparation.
Primary Synthesis Route: Two-Step Synthesis from 4-Bromo-2-fluorotoluene
The most established and efficient synthesis of this compound proceeds via a two-step reaction sequence starting from 4-bromo-2-fluorotoluene. This pathway involves a free-radical benzylic bromination followed by a nucleophilic cyanide substitution.
Pathway Overview
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis route.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Benzylic Bromination | 4-Bromo-2-fluorotoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 100 (Reflux) | 13 | 89 |
| 2. Cyanation | 4-Bromo-2-fluorobenzyl bromide | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 90 | - | 50 |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide
This procedure details the benzylic bromination of 4-bromo-2-fluorotoluene using N-bromosuccinimide as the bromine source and azobisisobutyronitrile as a radical initiator.[2]
Materials:
-
4-Bromo-2-fluorotoluene (1 g, 5.04 mmol)
-
N-Bromosuccinimide (NBS) (1.07 g, 6.05 mmol)
-
Azobisisobutyronitrile (AIBN) (83 mg, 0.50 mmol)
-
Carbon tetrachloride (CCl₄) (10 mL)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-bromosuccinimide (1.07 g) and azobisisobutyronitrile (83 mg) in carbon tetrachloride (10 mL).
-
Add 4-bromo-2-fluorotoluene (1 g) to the solution.
-
Heat the reaction mixture to reflux at 100°C and maintain for 13 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid (succinimide) and collect the filtrate.
-
Wash the filtrate several times with water.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 4-bromo-1-(bromomethyl)-2-fluorobenzene (4-bromo-2-fluorobenzyl bromide).
Expected Yield: Approximately 1.2 g (89%).[2]
Step 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the benzylic bromide with a cyanide ion to form the final product.[3]
Materials:
-
4-Bromo-2-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol)
-
Sodium Cyanide (NaCN) (2.0 equivalents)
-
Dimethyl Sulfoxide (DMSO) (6 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vessel, heat a solution of sodium cyanide (2.0 equivalents) in dimethyl sulfoxide (6 mL) to 90°C in an oil bath.
-
Remove the oil bath and slowly add 4-bromo-2-fluorobenzyl bromide (1.0 equivalent).
-
Monitor the temperature of the exothermic reaction. Once the mixture cools to 50°C, add water (120 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (9:1) eluent to obtain 2-(4-bromo-2-fluorophenyl)acetonitrile (this compound) as a white solid.
Expected Yield: Approximately 50%.[3]
Alternative Synthesis Routes
While the two-step conversion from 4-bromo-2-fluorotoluene is the most direct and well-documented method, other synthetic strategies have been proposed. These are generally less detailed in the available literature for this specific compound but are based on established organic transformations.
Synthesis from 4-Bromo-2-fluorobenzaldehyde
This conceptual pathway involves the conversion of an aldehyde to a nitrile. This transformation can be achieved through various methods, typically involving the formation of an intermediate such as an oxime, followed by dehydration.
Multi-step Synthesis from p-Toluidine
A more complex, multi-step synthesis starting from p-toluidine has been outlined in patent literature. This route involves a series of classical aromatic transformations to construct the desired substitution pattern.
This pathway is considerably longer and likely to result in a lower overall yield compared to the primary route. Detailed experimental procedures for each step leading to the final product are not fully described in a single, consolidated source.
Conclusion
For the synthesis of this compound, the two-step route starting from 4-bromo-2-fluorotoluene is the most practical and well-supported in the scientific literature. It offers a straightforward approach with reasonable to good yields in both steps. While alternative routes exist conceptually, they lack the detailed experimental validation for this specific target molecule and are likely to be less efficient. Researchers and drug development professionals are advised to focus on the optimization of the primary two-step pathway for a reliable and scalable synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromo-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 4-Bromo-2-fluorobenzyl cyanide. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Understanding the transformations of the nitrile moiety is crucial for its effective utilization in the synthesis of complex molecules. This document details key reactions, including hydrolysis, reduction, and addition of organometallic reagents, providing experimental protocols and available quantitative data to support further research and development.
Core Reactivity of the Nitrile Group
The nitrile group (—C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. The electronegativity of the nitrogen atom polarizes the triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity of the nitrile group in this compound is influenced by the presence of the electron-withdrawing fluorine and bromine atoms on the benzene ring, which can affect the electron density of the entire molecule.[2]
Key reactions involving the nitrile group of this compound include:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.[1]
-
Reduction: Transformation into a primary amine.[1]
-
Addition Reactions: Reaction with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.
Quantitative Data on Nitrile Group Transformations
While specific quantitative data for the reactions of this compound is not extensively published, the following tables summarize typical yields for analogous reactions found in the literature for substituted benzyl cyanides. This data can serve as a benchmark for optimizing reactions with this compound.
Table 1: Hydrolysis of Substituted Benzyl Cyanides to Phenylacetic Acids
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzyl cyanide | 70% H₂SO₄, heat | Phenylacetic acid | Not specified | [3] |
| 4-Bromobenzyl cyanide | H₂SO₄, H₂O, heat | 4-Bromophenylacetic acid | High | General knowledge |
| 2-fluoro-4-bromotoluene | AIBN, Co(OAc)₂, NaBr, O₂, HOAc, 130°C | 4-Bromo-2-fluorobenzoic acid | 88% | [4] |
Table 2: Reduction of Substituted Nitriles to Primary Amines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitriles (general) | LiAlH₄, followed by H₂O workup | Primary amines | High | |
| Benzyl cyanide | H₂, Raney Nickel | Phenethylamine | High | |
| 4-Bromo-2-fluorotoluene | 1. NBS, AIBN, CCl₄, reflux; 2. NaCN | This compound | >98% (for bromination) | [2] |
Experimental Protocols
The following are detailed experimental protocols for key transformations of the nitrile group in this compound. These protocols are based on established methods for similar compounds and should be adapted and optimized for the specific substrate.
Hydrolysis of this compound to 4-Bromo-2-fluorophenylacetic Acid
This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Slowly and cautiously add a 70% (v/v) solution of sulfuric acid in water.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid (HCl) until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2-fluorophenylacetic acid.
Reduction of this compound to 2-(4-Bromo-2-fluorophenyl)ethan-1-amine
This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride (LAH), a powerful reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry three-necked round-bottom flask under an inert atmosphere.
-
Add a suspension of LiAlH₄ (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF to the flask.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Bromo-2-fluorophenyl)ethan-1-amine.
-
Purify the product by distillation or column chromatography if necessary.
Addition of a Grignard Reagent to this compound
This protocol describes the reaction of the nitrile with a Grignard reagent to form a ketone after acidic workup.
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
An alkyl or aryl halide (e.g., methyl iodide, bromobenzene)
-
Anhydrous diethyl ether or THF
-
Dilute aqueous acid (e.g., 1 M HCl or H₂SO₄)
-
Standard glassware for Grignard reaction setup under inert atmosphere
Procedure:
-
Preparation of the Grignard Reagent: In a dry flask under an inert atmosphere, prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether or THF.
-
Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a dilute aqueous acid solution to hydrolyze the intermediate imine.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways of the nitrile group in this compound.
Caption: Hydrolysis of this compound.
Caption: Reduction of this compound.
Caption: Grignard reaction with this compound.
Conclusion
The nitrile group in this compound offers a versatile handle for a variety of chemical transformations that are crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the reactivity of this important building block in their synthetic endeavors. Further optimization and exploration of reaction conditions will undoubtedly lead to even more efficient and novel applications of this compound.
References
Methodological & Application
Detailed protocol for the synthesis of 4-Bromo-2-fluorobenzyl cyanide.
An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2] The procedure outlined is a two-step process commencing with the free-radical bromination of 4-bromo-2-fluorotoluene to yield 4-bromo-2-fluorobenzyl bromide, followed by a nucleophilic substitution with sodium cyanide to produce the target compound.
Introduction
This compound is an organic compound with the chemical formula C₈H₅BrFN.[1] It serves as a crucial building block in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the bromo, fluoro, and cyano functional groups.[1][2] The presence of these groups allows for a variety of chemical transformations, including hydrolysis of the nitrile to carboxylic acids or amides, nucleophilic substitution of the bromine atom, and reduction of the cyanide to an amine.[1] This protocol details a reliable and reproducible method for its laboratory-scale synthesis.
Reaction Scheme
Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide
Step 2: Synthesis of this compound
Experimental Protocols
Materials and Reagents:
-
4-Bromo-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Protocol 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide
This procedure is adapted from a general method for the benzylic bromination of substituted toluenes.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon tetrachloride (10 mL).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN) (83 mg, 0.50 mmol).
-
Reaction: Heat the reaction mixture to reflux at 100°C for 13 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature. A solid precipitate (succinimide) will form.
-
Filter the mixture and collect the filtrate.
-
Wash the collected solid with a small amount of carbon tetrachloride.
-
Combine the filtrate and the washings and extract several times with water.[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to yield 4-bromo-2-fluorobenzyl bromide as the product.[3]
-
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of benzyl cyanides from benzyl halides.[4]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place powdered sodium cyanide (e.g., 1.2 equivalents relative to the benzyl bromide) and a mixture of ethanol and water. Warm the mixture gently to dissolve the sodium cyanide.
-
Addition of Starting Material: Dissolve the 4-bromo-2-fluorobenzyl bromide obtained from Protocol 1 in ethanol and add it dropwise to the sodium cyanide solution.
-
Reaction: Heat the reaction mixture to reflux for approximately 4 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (sodium bromide and unreacted sodium cyanide).
-
Wash the filtered salt with a small amount of ethanol.[4]
-
Combine the filtrate and the washings and remove the ethanol by distillation or under reduced pressure.[4]
-
The remaining residue will contain the crude product. Add water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated sodium chloride solution.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography. The pure product is a white to beige crystalline powder.[1]
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-fluorotoluene | 4-Bromo-2-fluorobenzyl bromide | NBS, AIBN | CCl₄ | 100 | 13 | 89 | [3] |
| 2 | 4-Bromo-2-fluorobenzyl bromide | This compound | NaCN | Ethanol/Water | Reflux | 4 | 80-90 (Typical) | [4] |
Note: The yield for Step 2 is an expected range based on a similar synthesis of benzyl cyanide, as a specific yield for this exact reaction was not found in the provided search results.
Safety Precautions
-
Warning: this compound is a harmful substance that can cause skin and eye irritation and may be harmful if inhaled or swallowed.[1]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a less hazardous solvent if possible, though this may require reaction optimization.
Diagrams
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-bromo-2-fluorobenzyl cyanide as a versatile reagent in nucleophilic substitution reactions. This compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide array of functionalized molecules.[1] The presence of the benzylic bromide in the related compound, 4-bromo-2-fluorobenzyl bromide, makes it susceptible to substitution by a variety of nucleophiles, a reactivity that can be extrapolated to the cyanide derivative under appropriate conditions.
Overview of Reactivity
This compound is an aromatic compound featuring a reactive benzylic cyanide moiety. The key to its utility in nucleophilic substitution lies in the lability of the group attached to the benzylic carbon. While the cyanide group itself is not a typical leaving group in SN2 reactions, the precursor, 4-bromo-2-fluorobenzyl bromide, readily undergoes substitution. The cyanide can then be introduced via reaction with a cyanide salt. Alternatively, direct reactions at the benzylic position of the cyanide are possible under specific conditions, or the cyanide group can be transformed into other functionalities. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring can influence the reactivity of the benzylic position.
These notes will focus on providing protocols for the synthesis of various derivatives starting from 4-bromo-2-fluorobenzyl precursors, which are readily converted to the target cyanide.
General Reaction Pathway
The fundamental reaction pathway involves the displacement of a leaving group (typically bromide from the precursor 4-bromo-2-fluorobenzyl bromide) by a nucleophile. This reaction generally proceeds via an SN2 mechanism, especially with primary benzylic halides.
Experimental Protocols and Data
The following sections detail experimental procedures for the reaction of 4-bromo-2-fluorobenzyl precursors with various classes of nucleophiles. The data presented is based on analogous reactions and should be considered as a starting point for optimization.
Reaction with Amine Nucleophiles
The reaction of 4-bromo-2-fluorobenzyl bromide with primary and secondary amines leads to the formation of the corresponding N-benzylated amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed.
Table 1: Synthesis of N-(4-Bromo-2-fluorobenzyl)amines
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(4-Bromo-2-fluorobenzyl)morpholine | Acetonitrile | K₂CO₃ | 82 (reflux) | 4-6 | >90 (estimated) |
| Piperidine | 1-(4-Bromo-2-fluorobenzyl)piperidine | DMF | K₂CO₃ | 25 | 12 | Not Reported |
| Aniline | N-(4-Bromo-2-fluorobenzyl)aniline | Ethanol | Et₃N | 78 (reflux) | 8 | Not Reported |
Protocol 1: Synthesis of 4-(4-Bromo-2-fluorobenzyl)morpholine
This protocol is adapted from the synthesis of 4-(4-bromobenzyl)morpholine.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.05 g, 1.04 mL, 12.0 mmol). Stir the suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Add 4-bromo-2-fluorobenzyl bromide (2.68 g, 10.0 mmol) to the reaction mixture in portions.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the solid with acetonitrile (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Reaction with Azide Nucleophiles
The reaction with sodium azide provides a straightforward method for the synthesis of 4-bromo-2-fluorobenzyl azide. This product is a useful intermediate for the introduction of a primary amine group via reduction or for use in click chemistry.
Table 2: Synthesis of 4-Bromo-2-fluorobenzyl Azide
| Azide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 25 | 12 | >90 (estimated) |
| Sodium Azide | DMSO | 25 | 12 | 92 (for 4-bromobenzylazide)[3] |
Protocol 2: Synthesis of 4-Bromo-2-fluorobenzyl Azide
This protocol is based on the synthesis of similar benzyl azides.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzyl bromide (10.0 mmol) in dimethylformamide (DMF, 40 mL).
-
Addition of Nucleophile: Add sodium azide (1.5 g, 23.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Reaction with Alkoxide Nucleophiles (Williamson Ether Synthesis)
The Williamson ether synthesis can be employed to prepare a variety of ethers from 4-bromo-2-fluorobenzyl bromide and an appropriate alkoxide.[5][6] The alkoxide is typically generated in situ by reacting an alcohol with a strong base like sodium hydride.
Table 3: Williamson Ether Synthesis of 4-Bromo-2-fluorobenzyl Ethers
| Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 25-60 | 12 | Not Reported |
| Ethanol | NaH | THF | 25-66 | 12 | Not Reported |
| Phenol | K₂CO₃ | Acetone | 56 (reflux) | 24 | Not Reported |
Protocol 3: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Add the desired alcohol (1.0 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Addition of Electrophile: Cool the mixture to 0°C and add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Reaction with Thiol Nucleophiles
The reaction with thiols or thiolate anions provides access to the corresponding thioethers. These reactions are typically fast due to the high nucleophilicity of sulfur.
Table 4: Synthesis of 4-Bromo-2-fluorobenzyl Thioethers
| Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenol | Not specified | Not specified | Not specified | Not specified | Not Reported |
| 3-Fluorophenol | Not specified | Not specified | Not specified | Not specified | Not Reported |
| Thiophenol | Et₃N | CH₂Cl₂ | 0 to 25 | 4 | Not Reported |
Protocol 4: General Procedure for Thioether Synthesis
-
Reaction Setup: Dissolve the desired thiol (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane.
-
Addition of Electrophile: Cool the solution to 0°C and add 4-bromo-2-fluorobenzyl bromide (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Applications in Drug Development and Organic Synthesis
The derivatives synthesized from this compound and its precursors are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures.[1] The ability to introduce various functional groups at the benzylic position allows for the exploration of structure-activity relationships in drug discovery programs. The bromine atom on the aromatic ring can also be further functionalized through cross-coupling reactions, providing additional avenues for molecular diversification.
Safety Information
This compound and the related bromide are irritants and lachrymators. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Sodium azide is highly toxic and can form explosive metal azides. Sodium hydride is a flammable solid and reacts violently with water. Always handle these reagents with extreme care and follow established safety protocols.
References
Application of 4-Bromo-2-fluorobenzyl Cyanide as a Pharmaceutical Intermediate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzyl cyanide is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cyanide group on a benzyl scaffold, provides multiple reactive sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including aldose reductase inhibitors, selective androgen receptor modulators (SARMs), and the active pharmaceutical ingredient, Lifitegrast.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 114897-91-5 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 53-55 °C |
| Boiling Point | 145-147 °C at 10 mmHg |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Application 1: Synthesis of Aldose Reductase Inhibitors
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The 4-bromo-2-fluorobenzyl moiety is incorporated into potent aldose reductase inhibitors, such as those based on the quinazolin-4(3H)-one scaffold.
Synthetic Workflow for Quinazolin-4(3H)-one based Aldose Reductase Inhibitors
Experimental Protocols
Protocol 1.1: Synthesis of 4-Bromo-2-fluorobenzyl Bromide from 4-Bromo-2-fluorotoluene
-
To a solution of 4-bromo-2-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 4-bromo-2-fluorobenzyl bromide as a crude product, which can be purified by crystallization or column chromatography.
Protocol 1.2: Synthesis of 2-(4-Bromo-2-fluorophenyl)quinazolin-4(3H)-one
-
A mixture of 2-aminobenzamide (1.0 eq) and 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for 8-12 hours.
-
The intermediate 2-(4-bromo-2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is formed, which is then oxidized.
-
For the oxidation step, an oxidizing agent such as potassium permanganate or manganese dioxide can be added, and the reaction is stirred at room temperature or with gentle heating.
-
Upon completion, the reaction mixture is worked up by filtration and washing with appropriate solvents. The crude product is purified by recrystallization.
Protocol 1.3: N-Alkylation to Yield the Final Aldose Reductase Inhibitor
-
To a solution of 2-(4-bromo-2-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise.
-
Continue stirring at room temperature for 12-16 hours or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid product.
Quantitative Data
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1.1 | 4-Bromo-2-fluorobenzyl bromide | 85-95 | 47-49 | ¹H NMR (CDCl₃): δ 7.35-7.20 (m, 3H), 4.45 (s, 2H) |
| 1.2 | 2-(4-Bromo-2-fluorophenyl)quinazolin-4(3H)-one | 70-85 | >250 | ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H), 8.1-7.4 (m, 7H) |
| 1.3 | 2-(2-(4-Bromo-2-fluorophenyl)-4-oxoquinazolin-3(4H)-yl)acetic acid | 60-75 | 210-212 | MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₀BrFN₂O₃, found ... |
Application 2: Synthesis of Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic effects. This compound can be a precursor to the amine or other functionalities required for the synthesis of non-steroidal SARMs.
Synthetic Workflow for a Potential SARM Intermediate
Experimental Protocol
Protocol 2.1: Reduction of this compound to 2-(4-Bromo-2-fluorophenyl)ethanamine
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine, which can be purified by distillation or column chromatography.
Application 3: Potential Intermediate for Lifitegrast Synthesis
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The synthesis of Lifitegrast involves the coupling of two key fragments. This compound can serve as a starting material for one of these fragments after suitable functional group transformations.
Signaling Pathway of Lifitegrast
Conclusion
This compound is a valuable and reactive intermediate in the synthesis of a range of pharmaceutical compounds. Its utility in creating aldose reductase inhibitors, SARMs, and potentially as a precursor for fragments of drugs like Lifitegrast highlights its importance in medicinal chemistry and drug development. The protocols provided herein offer a foundation for researchers to explore the synthesis of these and other novel bioactive molecules. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols for the Hydrolysis of 4-Bromo-2-fluorobenzyl cyanide to 4-Bromo-2-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the step-by-step hydrolysis of 4-Bromo-2-fluorobenzyl cyanide to its corresponding carboxylic acid, 4-Bromo-2-fluorophenylacetic acid. Both acidic and basic hydrolysis methods are presented, allowing researchers to choose the most suitable conditions based on substrate compatibility and available resources. The resulting 4-Bromo-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry.
Chemical Transformation
The hydrolysis of this compound involves the conversion of the nitrile functional group (-CN) into a carboxylic acid functional group (-COOH) through the addition of water. This reaction can be catalyzed by either an acid or a base.
General Reaction Scheme
Comparative Data of Hydrolysis Conditions
The selection of the hydrolysis method is critical and depends on the stability of the starting material and product to the reaction conditions. The following table summarizes typical quantitative data for both acidic and basic hydrolysis methods for benzyl cyanide derivatives.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Concentrated H₂SO₄ or HCl | Aqueous NaOH or KOH |
| Solvent | Aqueous, often with a co-solvent like acetic acid | Water, often with a co-solvent like ethanol |
| Temperature | Reflux (typically 100-120 °C) | Reflux (typically 90-100 °C) |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Work-up | Extraction with an organic solvent | Acidification followed by extraction |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound using a strong acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Addition of Acid: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: This process is highly exothermic and should be performed slowly in an ice bath.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture over crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-Bromo-2-fluorophenylacetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure carboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol details the hydrolysis of this compound using a strong base.[1][2][3]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours. During the reaction, ammonia gas will be evolved.[2]
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, carefully add concentrated hydrochloric acid dropwise with cooling in an ice bath until the pH is acidic (pH ~2). The carboxylic acid will precipitate out of the solution.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-Bromo-2-fluorophenylacetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to afford the pure carboxylic acid.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the hydrolysis of this compound to its carboxylic acid.
Workflow for the hydrolysis of this compound.
Signaling Pathway of Hydrolysis
The chemical transformation from a nitrile to a carboxylic acid proceeds through an amide intermediate. The following diagram illustrates the key steps in both acid and base-catalyzed hydrolysis.
Simplified mechanism for nitrile hydrolysis.
References
Procedure for the reduction of 4-Bromo-2-fluorobenzyl cyanide to 2-(4-bromo-2-fluorophenyl)ethan-1-amine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the reduction of 4-bromo-2-fluorobenzyl cyanide to the corresponding primary amine, 2-(4-bromo-2-fluorophenyl)ethan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Two primary methodologies are presented: reduction using lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. This guide includes detailed experimental protocols, a comparison of the methods, and visual workflows to ensure procedural clarity and reproducibility.
Introduction
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a reliable route to introduce an aminoethyl functional group. The target molecule, 2-(4-bromo-2-fluorophenyl)ethan-1-amine, is a valuable building block in medicinal chemistry due to the presence of the bromo- and fluoro-substituted phenyl ring, which can be further functionalized. The selection of an appropriate reduction method is crucial and depends on factors such as substrate compatibility, desired yield and purity, scalability, and safety considerations. This application note details two common and effective methods for this reduction.
Comparison of Reduction Methodologies
The choice of reducing agent is critical for the successful synthesis of 2-(4-bromo-2-fluorophenyl)ethan-1-amine. Below is a summary of common methods for the reduction of nitriles to primary amines.
| Method | Reagent & Conditions | Typical Yield | Purity | Advantages | Disadvantages |
| Hydride Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in THF, 0 °C to RT | High | Good to Excellent | - Fast reaction times- High yields | - Highly reactive and pyrophoric- Requires anhydrous conditions- Difficult to handle on a large scale |
| 2. Borane-THF complex (BH₃·THF) in THF, reflux | Good | Good | - Milder than LiAlH₄- Good functional group tolerance | - Longer reaction times- Unpleasant odor of some borane reagents | |
| Catalytic Hydrogenation | 1. H₂, Raney Nickel in alcoholic solvent, elevated pressure and temperature | Good to High | Good | - Cost-effective for large scale- High yields | - Requires specialized high-pressure equipment- Catalyst can be pyrophoric |
| 2. H₂, Palladium on Carbon (Pd/C) in acidic or alcoholic solvent | Variable | Good | - Milder conditions than Raney Ni | - Potential for dehalogenation of the aryl bromide |
Chemical Reaction Workflow
Caption: Chemical transformation of this compound.
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound using lithium aluminum hydride, a powerful reducing agent effective for converting nitriles to primary amines.[1][2][3]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Nitrogen inlet
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a stir bar and anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Addition of LiAlH₄: Carefully and portion-wise, add lithium aluminum hydride (1.5 equivalents) to the cooled THF with stirring.
-
Addition of Nitrile: Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and dropwise, add deionized water (by volume, equal to the mass of LiAlH₄ used in grams) to quench the excess LiAlH₄.
-
Work-up: Sequentially add 15% aqueous NaOH solution (same volume as the water added) followed by deionized water (3 times the volume of the initially added water). A granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This protocol provides an alternative method using catalytic hydrogenation, which is often preferred for larger-scale synthesis due to safety and cost considerations.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Stirrer
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a high-pressure reactor, place a solution of this compound in ethanol or methanol.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry. A small amount of ammonia solution can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).
-
Reaction: Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the reaction by observing the uptake of hydrogen.
-
Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and should be handled with care, preferably kept wet.
-
Purification: The filtrate containing the product can be concentrated under reduced pressure. The crude amine can be further purified by distillation or crystallization if required.
Experimental Workflow Diagram
Caption: Step-by-step workflow for LiAlH₄ reduction.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. It should be handled with extreme care in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment in a well-ventilated area. Raney® Nickel is pyrophoric when dry and must be handled with care.
Conclusion
The reduction of this compound to 2-(4-bromo-2-fluorophenyl)ethan-1-amine can be effectively achieved using either lithium aluminum hydride or catalytic hydrogenation. The choice of method will depend on the scale of the reaction and the available equipment. The LiAlH₄ reduction is a reliable lab-scale method that provides high yields, while catalytic hydrogenation is more suitable for larger-scale industrial applications. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers in the field of pharmaceutical synthesis.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-fluorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and plausible synthetic strategies for the utilization of 4-Bromo-2-fluorobenzyl cyanide as a versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols are based on established organic chemistry principles and aim to serve as a practical guide for the synthesis of quinazolines, benzodiazepines, and pyridines.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic frameworks.[1][2] Its chemical structure, featuring a reactive nitrile group, a benzylic methylene group, and halogen substituents on the aromatic ring, offers multiple sites for chemical modification. The bromine atom can participate in various cross-coupling reactions or nucleophilic substitutions, while the nitrile and adjacent methylene group are precursors to a range of functional groups and can be involved in cyclization reactions. This unique combination of reactive sites makes this compound an attractive starting material for the synthesis of diverse heterocyclic scaffolds that are of significant interest in drug discovery and development.
Synthesis of a 6-Bromo-8-fluoro-substituted Quinazoline Derivative
Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. A plausible route to a substituted quinazoline from this compound involves a condensation reaction with an amidine, a common strategy for quinazoline synthesis.[3]
Proposed Reaction Scheme
Caption: Plausible synthesis of a 6-Bromo-8-fluoro-2,4-disubstituted quinazoline from this compound.
Experimental Protocol
Synthesis of 6-bromo-8-fluoro-4-(methylamino)-2-phenylquinazoline
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF), add benzamidine hydrochloride (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: The resulting precipitate can be collected by filtration, washed with water, and purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired quinazoline derivative.
Quantitative Data for Analogous Quinazoline Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reaction Time (h) | Reference |
| 2-Bromobenzonitrile | Guanidine hydrochloride, CuI, Cs₂CO₃, DMF, 120 °C | 2,4-Diaminoquinazoline | 85 | 12 | [Synlett 2010, 101] |
| 2-Aminobenzonitrile, Triethyl orthoformate, Boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane, 100 °C | 4-Arylquinazoline | 70-90 | 12 | [J. Org. Chem. 2021, 86, 279-290] |
Synthesis of a 7-Bromo-9-fluoro-substituted Benzodiazepine Derivative
Benzodiazepines are a well-known class of psychoactive drugs and are important scaffolds in medicinal chemistry. A common synthetic route involves the condensation of an ortho-phenylenediamine derivative with a suitable carbonyl compound or its equivalent. A hypothetical synthesis of a benzodiazepine derivative from this compound could involve its conversion to an amino ketone intermediate followed by cyclization.
Proposed Reaction Scheme
Caption: Plausible synthetic route to a 7-Bromo-9-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Experimental Protocol
Synthesis of 7-bromo-9-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Step 1: Synthesis of 2-amino-4-bromo-6-fluorobenzophenone. This intermediate can be synthesized from this compound via a multi-step sequence involving, for example, a Grignard reaction with a phenylmagnesium halide followed by oxidation and subsequent reduction of the nitrile to an amine.
-
Step 2: Cyclization. A solution of 2-amino-4-bromo-6-fluorobenzophenone (1.0 eq.) and glycine ethyl ester hydrochloride (1.5 eq.) in a solvent like pyridine is heated to reflux.
-
Reaction Conditions: The reaction mixture is refluxed for 6-12 hours. Progress is monitored by TLC.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography.
Quantitative Data for Analogous Benzodiazepine Synthesis
The following table presents data from similar benzodiazepine syntheses to provide an estimation of expected outcomes.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(2-bromobenzyl)azetidine-2-carboxamide | CuI, N,N-dimethylglycine, K₂CO₃, 1,4-dioxane, reflux, 3h | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4][5]diazepin-10(2H)-one | 91-98 | [Molecules 2023, 28(9), 3891][5] |
| o-phenylenediamine, ketones | H-MCM-22, acetonitrile, room temperature, 1-3h | 1,5-Benzodiazepine derivatives | 85-95 | [Catal. Lett. 2008, 123, 220-225] |
Synthesis of a Functionalized Pyridine Derivative
Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals.[1] this compound can serve as a building block for the synthesis of functionalized pyridines through cyclization reactions, for instance, by reacting with a 1,3-dicarbonyl compound or its equivalent.
Proposed Reaction Scheme
Caption: Plausible synthesis of a 3-amino-5-(4-bromo-2-fluorophenyl)-4-cyanopyridin-2(1H)-one.
Experimental Protocol
Synthesis of 3-amino-5-(4-bromo-2-fluorophenyl)-4-cyanopyridin-2(1H)-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.
-
Base Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours. The formation of the product can be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then triturated with a suitable solvent like diethyl ether or a mixture of ethanol and water to induce precipitation. The solid product is collected by filtration and can be further purified by recrystallization.
Quantitative Data for Analogous Pyridine Synthesis
The following table provides data from similar pyridine syntheses to inform the experimental setup.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Malononitrile, Aldehyde, Thiol | Triethylamine, Ethanol, reflux | 2-Amino-3-cyanopyridine derivative | 75-90 | [J. Heterocycl. Chem. 2005, 42, 55-60] |
| Dibromopyridine, Phenylboronic acid | PdCl₂(dppf), Na₂CO₃, Toluene/Ethanol, 80 °C | Monosubstituted arylpyridine | 40-60 | [J. Med. Chem. 2011, 54, 7066-7078] |
Visualizations
Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for the synthesis of heterocyclic compounds.
Logical Relationship in Multi-step Synthesis
Caption: Logical progression in a multi-step heterocyclic synthesis.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-fluorobenzyl Cyanide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2-fluorobenzyl cyanide as a versatile building block in the synthesis of a variety of bioactive molecules. The unique substitution pattern of this reagent, featuring a reactive benzyl cyanide moiety and a bromo-fluoro-substituted aromatic ring, makes it a valuable starting material for the development of novel therapeutics, particularly in the areas of metabolic diseases and oncology.
Synthesis of Aldose Reductase Inhibitors
This compound is a key precursor for the synthesis of potent aldose reductase inhibitors (ARIs). Aldose reductase is a critical enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The 4-bromo-2-fluorobenzyl group is a common feature in a class of highly potent spirohydantoin and related heterocyclic ARIs.
Experimental Protocol: Synthesis of 2-(4-Bromo-2-fluorobenzyl)isoindoline-1,3-dione, a Key Intermediate
This protocol describes the N-alkylation of phthalimide with 4-bromo-2-fluorobenzyl bromide (which can be readily prepared from this compound by reduction of the nitrile to the amine followed by diazotization and bromination, or more directly via radical bromination of 4-bromo-2-fluorotoluene).
Materials:
-
Phthalimide
-
Potassium carbonate (K₂CO₃)
-
4-Bromo-2-fluorobenzyl bromide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of phthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 4-bromo-2-fluorobenzyl bromide (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(4-bromo-2-fluorobenzyl)isoindoline-1,3-dione.
Quantitative Data: Aldose Reductase Inhibitory Activity
The following table summarizes the in vitro aldose reductase inhibitory activity of a series of spiro-tetrahydropyrrolo[1,2-a]pyrazine derivatives, which incorporate the 4-bromo-2-fluorobenzyl moiety. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the aldose reductase enzyme activity.
| Compound ID | Modification | Aldose Reductase IC₅₀ (nM) |
| 1 | Spirosuccinimide | 1.5 |
| 2 | Spirooxazolidinedione | 3.2 |
| 3 | Spiroglutarimide | 8.7 |
| 4 | N-Methyl spirosuccinimide | 2.5 |
Synthesis of Poly (ADP-ribose) Polymerase (PARP) Inhibitors
This compound can also serve as a foundational scaffold for the development of Poly (ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Inhibiting these enzymes is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Experimental Protocol: Synthesis of 2-(4-Bromo-2-fluorophenyl)acetamide
This protocol outlines the controlled hydrolysis of this compound to the corresponding acetamide, a common intermediate in the synthesis of various bioactive molecules, including PARP inhibitors.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water (H₂O)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carefully add concentrated sulfuric acid to an ice-cold stirred solution of this compound (1.0 eq) in water.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2-(4-bromo-2-fluorophenyl)acetamide.
Quantitative Data: PARP-1 Inhibitory Activity of Structurally Related Compounds
| Compound ID | Structural Class | PARP-1 IC₅₀ (nM) |
| A | Phthalazinone derivative | 1.1 |
| B | Benzimidazole carboxamide | 3.8 |
| C | Indazole carboxamide | 5.2 |
| D | Tricyclic lactam | 0.58 |
Visualizations
Synthetic Workflow for Bioactive Molecules
Caption: Synthetic pathways from this compound.
Necroptosis Signaling Pathway
Caption: Inhibition of the Necroptosis Pathway by RIPK1 Inhibitors.
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1 Inhibition in DNA Damage Response.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-bromo-2-fluorobenzyl cyanide as a key building block. This versatile substrate can be functionalized through several common cross-coupling methodologies to generate a diverse range of substituted benzyl cyanide derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in modern organic synthesis.[2] Common examples include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, each offering a unique pathway to introduce different functionalities onto an aromatic or vinylic scaffold.
The general catalytic cycle for these reactions typically involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, a terminal alkyne, an alkene, or an amine) reacts with the palladium(II) complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
This document outlines specific and analogous protocols for the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2.5) | Water | 70 | 1 | Not specified, but successful formation of 2-((3'-chloro-3-fluorobiphenyl-4-yl)methyl)acetonitrile is reported. | Patent WO2010136493A1 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on a procedure described in the patent literature for the synthesis of a biphenyl derivative from this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 3-chlorophenylboronic acid, 1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Tetrabutylammonium bromide (TBAB, 1.1 equiv)
-
Deionized water
-
Ethyl acetate (for workup)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and tetrabutylammonium bromide.
-
Add deionized water to the flask.
-
Degas the mixture by bubbling an inert gas through the suspension for 15-20 minutes.
-
Add palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to 70 °C under an inert atmosphere and stir vigorously for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3]
Quantitative Data Summary: Analogous Sonogashira Coupling
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (3) | - (copper-free) | Et₃N (2) | MeCN | 110 | - | 98 (conversion) | [4] |
| 2 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 12 | 92 | [5] |
Experimental Protocol: Analogous Sonogashira Coupling
This is a general protocol for a copper-catalyzed Sonogashira reaction and may require optimization for this compound.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[6][7]
Quantitative Data Summary: Analogous Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 1 | 98 | [8] |
| 2 | 2-Bromo-13α-estrone 3-benzyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu (3) | Toluene | MW, 120 | 0.5 | 95 | [9] |
Experimental Protocol: Analogous Buchwald-Hartwig Amination
This general protocol is based on established methods for the Buchwald-Hartwig amination and may require optimization.[8][10]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Monitoring Reactions of 4-Bromo-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving 4-Bromo-2-fluorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate and efficient reaction monitoring, quantification of reactants and products, and identification of byproducts.
High-Performance Liquid Chromatography (HPLC-UV) for Reaction Monitoring
HPLC with UV detection is a robust and widely accessible technique for monitoring the progress of reactions involving aromatic compounds like this compound. This method is suitable for determining the concentration of the starting material, intermediates, and the final product in a reaction mixture.
Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-20 min: 95-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately quench it by diluting with a known volume of cold acetonitrile to stop the reaction.
-
Dilution: Further dilute the quenched sample with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Analysis:
A calibration curve is constructed by plotting the peak area of the this compound reference standard against its concentration. The concentration of the analyte in the reaction samples is then determined from this curve. The percentage conversion of the starting material and the yield of the product can be calculated based on the initial concentration of the limiting reagent.
Workflow for HPLC-UV Analysis
Application Notes and Protocols for the Use of 4-Bromo-2-fluorobenzyl Cyanide in the Synthesis of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel bioactive materials utilizing 4-bromo-2-fluorobenzyl cyanide and its derivatives as key building blocks. The unique electronic properties and reactivity of this compound, owing to its bromine and fluorine substituents, make it a valuable precursor in the development of targeted therapeutics, particularly in the fields of metabolic disorders and oncology.
Introduction
This compound is a versatile organic intermediate with the chemical formula C₈H₅BrFN.[1] Its structure, featuring a reactive benzyl cyanide group and a halogenated phenyl ring, allows for a variety of chemical transformations. The presence of both bromine and fluorine atoms significantly influences the molecule's reactivity and the biological activity of its derivatives.[1] This document focuses on its application in the synthesis of potent aldose reductase inhibitors and provides a template for its potential use in the development of kinase inhibitors.
I. Synthesis of Novel Aldose Reductase Inhibitors
Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions.[2][3][4] The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[3][4] this compound is a crucial precursor for the synthesis of highly potent aldose reductase inhibitors (ARIs).
A. Synthesis of 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
This compound has been identified as a highly potent aldose reductase inhibitor with an IC₅₀ value of 0.091 µM. The synthesis involves the N-alkylation of a quinoxalinone scaffold with a derivative of this compound, followed by hydrolysis.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetate
-
To a solution of ethyl 2-(2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-bromo-2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Step 2: Hydrolysis to 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (µM) | Yield (%) |
| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | C₁₇H₁₂BrFN₂O₃ | 407.20 | 0.091 | ~70-80 |
Note: The yield is an estimated value based on similar reported reactions.
Synthesis Workflow:
B. Synthesis of 2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone
This spiro-isoquinoline-pyrrolidine tetrone is another potent aldose reductase inhibitor. Its synthesis is more complex and involves the construction of the spirocyclic core.
Experimental Protocol (Proposed):
Step 1: Synthesis of 6-Fluoro-2H-isoquinoline-1,3,4-trione
-
Start with a suitable substituted phthalic acid derivative.
-
Through a series of reactions including cyclization and oxidation, construct the isoquinoline-1,3,4-trione core.
Step 2: Synthesis of the Spirocyclic Core
-
React the 6-fluoro-2H-isoquinoline-1,3,4-trione with an appropriate amine and a source of the pyrrolidine ring, such as an amino acid ester, in a multi-component reaction. This is expected to form the spiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone scaffold.
Step 3: N-Alkylation with 4-Bromo-2-fluorobenzyl Bromide
-
To a solution of the spiro-isoquinoline-pyrrolidine tetrone (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-bromo-2-fluorobenzyl bromide (1.2 eq).
-
Heat the reaction to 60-80°C and stir for 12-24 hours.
-
Work-up and purify the product as described in the previous protocol.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone | C₂₀H₁₀BrF₂N₂O₄ | 491.21 |
Logical Relationship of Synthesis:
Signaling Pathway: The Polyol Pathway
The inhibition of aldose reductase directly impacts the polyol pathway of glucose metabolism.
II. Synthesis of Novel Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a well-established core structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP. The 4-bromo-2-fluorobenzyl moiety can be incorporated into pyrimidine-based structures to enhance binding affinity and selectivity for various kinases.
A. Synthesis of 5-bromo-N2-(substituted)-N4-(4-bromo-2-fluorobenzyl)pyrimidine-2,4-diamine
This class of compounds can be explored for its potential as inhibitors of various kinases, such as Aurora kinases or tyrosine kinases.
Experimental Protocol (General):
Step 1: Synthesis of 5-bromo-2-chloro-N-(4-bromo-2-fluorobenzyl)pyrimidin-4-amine
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or THF.
-
Add (4-bromo-2-fluorophenyl)methanamine (1.1 eq) and a base like diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, the intermediate can be isolated by precipitation or extraction, or used directly in the next step.
Step 2: Synthesis of 5-bromo-N2-(substituted)-N4-(4-bromo-2-fluorobenzyl)pyrimidine-2,4-diamine
-
To the solution containing the intermediate from Step 1, add the desired substituted amine (1.2 eq).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Quantitative Data:
Quantitative data for specific kinase inhibitors derived from this compound is not yet widely available in the literature, representing an area for further research. The table below is a template for recording such data.
| Compound ID | Target Kinase | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (nM) | Yield (%) |
Synthesis Workflow:
Conclusion
This compound and its derivatives are valuable and versatile intermediates for the synthesis of novel, biologically active materials. The protocols outlined in these application notes provide a foundation for the development of potent aldose reductase inhibitors and a framework for the exploration of new kinase inhibitors. The unique substitution pattern of the aromatic ring offers opportunities for fine-tuning the pharmacological properties of the resulting compounds, making this a promising scaffold for future drug discovery efforts.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-fluorobenzyl Cyanide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations and detailed protocols for the scaled-up synthesis of 4-bromo-2-fluorobenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic strategy, process optimization, safety protocols, and analytical considerations essential for transitioning from laboratory-scale to pilot or industrial-scale production.
Synthetic Strategy Overview
The most common and industrially viable synthetic route to this compound involves a two-step process starting from 2-fluoro-4-bromotoluene:
-
Benzylic Bromination: Radical-initiated bromination of 2-fluoro-4-bromotoluene using N-bromosuccinimide (NBS) to yield 4-bromo-2-fluorobenzyl bromide.
-
Cyanation: Nucleophilic substitution of the benzylic bromide with an alkali metal cyanide, such as sodium cyanide, to afford the final product, this compound.
This route is favored for its relatively high yields and the availability of starting materials. However, scaling up both steps presents unique challenges that require careful process control and safety considerations.
Scale-up Considerations and Process Optimization
Benzylic Bromination
The radical bromination of the benzylic position of 2-fluoro-4-bromotoluene is a critical step that requires careful control of reaction conditions to ensure high selectivity and minimize the formation of impurities, such as the dibrominated byproduct.
Key Considerations:
-
Reaction Initiation: The reaction is typically initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with light. For large-scale production, precise control over the initiation is crucial to manage the reaction rate and exothermicity.
-
Solvent Selection: While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns necessitate the use of alternative solvents like acetonitrile or other non-chlorinated options. The choice of solvent can impact reaction kinetics and impurity profiles.
-
Thermal Safety: Reactions involving NBS can be highly exothermic, and thermal runaway is a significant hazard, especially at scale.[1][2][3] A thorough thermal safety analysis, including differential scanning calorimetry (DSC) and reaction calorimetry (RC1), is mandatory to understand the thermal profile of the reaction and to design appropriate cooling and emergency shutdown procedures.[4] The combination of NBS with certain solvents, such as DMF, has been shown to be hazardous and should be avoided.[1][5]
-
Impurity Control: Over-bromination to form the dibrominated species is a common side reaction.[6] Controlling the stoichiometry of NBS and its addition rate is critical to minimize this impurity.[6] Continuous addition of NBS as a solid or slurry can help maintain a low concentration in the reaction mixture, thus improving selectivity.[6]
-
Continuous Flow Processing: Continuous flow photochemistry offers a safer and more scalable alternative to traditional batch processing for benzylic brominations.[7][8][9][10] It allows for better control over reaction parameters, improved heat and mass transfer, and minimized risk associated with handling large quantities of hazardous materials.[8][9]
Cyanation
The nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with sodium cyanide is a robust reaction but requires stringent safety protocols due to the high toxicity of cyanide.
Key Considerations:
-
Cyanide Handling: Sodium cyanide is a highly toxic substance, and strict safety protocols must be in place for its storage, handling, and quenching.[11][12][13][14][15] This includes the use of dedicated personal protective equipment (PPE), well-ventilated areas, and established procedures for neutralizing cyanide waste with reagents like bleach.[11][12][13][14][15]
-
Solvent System: The reaction is typically carried out in a polar aprotic solvent or an alcohol-water mixture. The use of an ethanolic solution of sodium or potassium cyanide is common to prevent the hydrolysis of the benzyl bromide to the corresponding alcohol.[16][17][18]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate by facilitating the transfer of the cyanide anion from the aqueous or solid phase to the organic phase.[19][20][21][22] This can lead to milder reaction conditions, reduced reaction times, and simplified work-up procedures.[19][22]
-
Work-up and Product Isolation: The work-up procedure must be carefully designed to safely quench any unreacted cyanide and to efficiently separate the product from the inorganic salts and the phase-transfer catalyst. This typically involves aqueous washes, extraction with an organic solvent, and subsequent crystallization or distillation of the product.
Experimental Protocols
Protocol for Benzylic Bromination (Pilot Scale)
Warning: This reaction is exothermic and should only be performed by trained personnel in a controlled reactor with appropriate safety measures in place. A thorough thermal hazard assessment is mandatory before proceeding.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-4-bromotoluene | 189.03 | 10.0 kg | 52.9 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 9.88 kg | 55.5 mol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.43 kg | 2.64 mol |
| Acetonitrile | 41.05 | 100 L | - |
Procedure:
-
Charge the reactor with 2-fluoro-4-bromotoluene and acetonitrile.
-
Inert the reactor with nitrogen and begin agitation.
-
Heat the solution to reflux (approximately 82 °C).
-
In a separate vessel, prepare a slurry of NBS and AIBN in acetonitrile.
-
Slowly add the NBS/AIBN slurry to the refluxing solution over 4-6 hours, carefully monitoring the reaction temperature and maintaining it within a safe operating range.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filter cake with acetonitrile.
-
The filtrate containing the product, 4-bromo-2-fluorobenzyl bromide, can be used directly in the next step or concentrated under reduced pressure.
Protocol for Cyanation (Pilot Scale)
Warning: Sodium cyanide is extremely toxic. Handle with extreme caution using appropriate personal protective equipment and in a well-ventilated area. Have a cyanide antidote kit readily available. All waste streams must be quenched with bleach before disposal.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluorobenzyl bromide (from previous step) | 267.93 | ~14.2 kg (assuming 100% conversion) | 52.9 mol |
| Sodium Cyanide (NaCN) | 49.01 | 2.85 kg | 58.2 mol |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.85 kg | 2.64 mol |
| Ethanol | 46.07 | 50 L | - |
| Water | 18.02 | 15 L | - |
Procedure:
-
Prepare a solution of sodium cyanide in a mixture of ethanol and water in the reactor.
-
Add the tetrabutylammonium bromide (TBAB) to the cyanide solution and stir until dissolved.
-
Heat the mixture to 50-60 °C.
-
Slowly add the solution of 4-bromo-2-fluorobenzyl bromide in acetonitrile (from the previous step) to the cyanide solution over 2-3 hours, maintaining the temperature between 50-60 °C.
-
After the addition is complete, continue to stir the mixture at 50-60 °C for 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., toluene or ethyl acetate) to the reactor.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or distillation.
Impurity Profiling
A thorough understanding of the impurity profile is critical for any pharmaceutical intermediate.[23][24][25][26][27] Potential impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation.
Potential Impurities:
| Impurity | Source |
| Unreacted 2-fluoro-4-bromotoluene | Incomplete bromination reaction |
| 4-Bromo-1-(dibromomethyl)-2-fluorobenzene | Over-bromination of the starting material |
| 4-Bromo-2-fluorobenzyl alcohol | Hydrolysis of 4-bromo-2-fluorobenzyl bromide |
| Bis(4-bromo-2-fluorobenzyl) ether | Side reaction during cyanation or work-up |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the final product and for detecting and quantifying known and unknown impurities.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, such as residual solvents.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) or GC (GC-MS) to identify the structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for the final product and can be used to characterize isolated impurities.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical relationship for scale-up considerations.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. camachem.com [camachem.com]
- 13. taekwang.co.kr [taekwang.co.kr]
- 14. unitedchemicalcn.com [unitedchemicalcn.com]
- 15. taekwang.co.kr [taekwang.co.kr]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chemistrystudent.com [chemistrystudent.com]
- 18. youtube.com [youtube.com]
- 19. phasetransfer.com [phasetransfer.com]
- 20. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 22. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. biomedres.us [biomedres.us]
- 25. Overview of Impurity Profiling in Pharmaceuticals: Importance and Methods [wisdomlib.org]
- 26. ijsrtjournal.com [ijsrtjournal.com]
- 27. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-fluorobenzyl cyanide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low molecular weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinity, provide high-quality starting points for optimization into potent and selective drug candidates.
4-Bromo-2-fluorobenzyl cyanide is a versatile chemical intermediate with properties that make it an intriguing candidate for inclusion in fragment libraries.[1][2] Its aromatic core, substituted with a bromine and a fluorine atom, along with a reactive benzyl cyanide group, offers a unique combination of features for potential interactions with protein targets.[1][2] The presence of halogen atoms can facilitate specific interactions, such as halogen bonding, while the cyanide group can act as a hydrogen bond acceptor or be chemically elaborated. This document provides detailed application notes and protocols for the utilization of this compound in FBDD campaigns.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its evaluation as a suitable fragment for screening libraries.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 52.8-53.0 °C | [2] |
| Solubility | Soluble in organic solvents | [1] |
| SMILES | C1=CC(=C(C=C1Br)F)CC#N | [2] |
| InChI Key | QLASQEZPJFNZQC-UHFFFAOYSA-N | [2] |
Hypothetical Screening Data
While specific screening data for this compound is not publicly available, the following table illustrates how quantitative data for a fragment hit would be presented. This hypothetical data is based on typical values observed for fragment hits in FBDD campaigns.
| Target | Screening Technique | Binding Affinity (Kd) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| Protein Kinase X | Surface Plasmon Resonance (SPR) | 250 µM | 0.35 | 3.2 |
| Bromodomain Y | Saturation Transfer Difference NMR (STD-NMR) | 500 µM | 0.31 | 2.8 |
| Protease Z | Isothermal Titration Calorimetry (ITC) | 150 µM | 0.38 | 3.5 |
Ligand Efficiency (LE): A measure of the binding energy per heavy atom. It is a useful metric for comparing the binding efficiency of fragments of different sizes. Lipophilic Ligand Efficiency (LLE): An efficiency metric that relates potency to lipophilicity. It helps in optimizing compounds to achieve a balance between potency and desirable physicochemical properties.
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD workflow, adaptable for screening and validating fragments like this compound.
Protocol 1: Fragment Library Preparation
-
Compound Sourcing: Obtain this compound from a reputable chemical supplier.
-
Quality Control: Assess the purity of the compound using techniques such as NMR spectroscopy and mass spectrometry. The purity should be >95%.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Plating: Aliquot the stock solution into 96- or 384-well plates for screening. Include empty wells for controls and wells with a known binder (if available) as a positive control.
-
Storage: Store the library plates at -20°C or -80°C to ensure the stability of the compounds.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
System Preparation: Equilibrate the SPR instrument with a suitable running buffer (e.g., PBS with 0.005% Tween 20).
-
Fragment Screening:
-
Dilute the fragment stock solutions from the library plate into the running buffer to the desired screening concentration (typically 100-500 µM).
-
Inject the diluted fragment solutions over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) to detect binding.
-
-
Data Analysis:
-
Subtract the reference channel signal to correct for bulk refractive index changes.
-
Identify fragments that show a significant and concentration-dependent binding response.
-
For hits, perform a full dose-response experiment to determine the dissociation constant (Kd).
-
Protocol 3: Hit Validation and Characterization using NMR Spectroscopy
A. Saturation Transfer Difference (STD) NMR:
-
Sample Preparation: Prepare two NMR samples for each fragment to be tested:
-
Sample 1 (Reference): Fragment in a deuterated buffer.
-
Sample 2 (STD): Fragment and the target protein (typically 10-50 µM) in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum for the reference sample.
-
Acquire an STD-NMR spectrum for the sample containing the protein and fragment. This involves selective saturation of protein resonances followed by a delay to allow for saturation transfer to bound ligands.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum indicate that the fragment binds to the protein. The intensity of the STD signals can provide information about the binding epitope of the fragment.
-
B. 1H-15N HSQC (for labeled protein):
-
Sample Preparation: Prepare a sample of 15N-labeled target protein (typically 50-100 µM) in a suitable deuterated buffer.
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the protein alone.
-
Titrate the fragment into the protein sample at increasing concentrations and acquire an HSQC spectrum at each concentration point.
-
-
Data Analysis:
-
Overlay the HSQC spectra. Chemical shift perturbations (CSPs) of specific amide peaks upon fragment addition indicate binding and can be used to map the binding site on the protein.
-
The magnitude of the CSPs can be used to estimate the binding affinity (Kd).
-
Fragment Elaboration Strategies
Once this compound is identified and validated as a hit, the next step is to elaborate its structure to improve binding affinity and develop drug-like properties.
-
Fragment Growing: The benzyl cyanide moiety can be chemically modified. For example, the cyanide group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to explore new interactions with the target.
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Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, higher-affinity molecule. The bromine atom on this compound can be utilized for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to link it with other fragments.
-
Structure-Activity Relationship (SAR) by Catalog: Synthesize or purchase analogs of this compound with variations in the substitution pattern on the aromatic ring to probe the SAR.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzyl cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2-fluorobenzyl cyanide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the nucleophilic substitution of 4-Bromo-2-fluorobenzyl bromide with a cyanide salt. Alternative routes include the direct halogenation of precursor molecules followed by cyanation or multi-step synthesis starting from compounds like 4-bromo-2-fluorobenzaldehyde.
Q2: Which factors are most critical for maximizing the yield in the cyanation of 4-Bromo-2-fluorobenzyl bromide?
A2: To achieve a high yield, it is crucial to optimize the following parameters:
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Choice of Catalyst: The use of an appropriate catalyst, such as a palladium complex or a phase-transfer catalyst, can significantly enhance the reaction rate and yield.
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Selection of Cyanide Source and Solvent: The cyanide source and solvent system should be carefully chosen to ensure good solubility and reactivity while minimizing side reactions.
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Control of Reaction Conditions: Temperature, reaction time, and moisture content are critical parameters that need to be precisely controlled.
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Purity of Starting Materials: The purity of the 4-Bromo-2-fluorobenzyl bromide is paramount, as impurities can lead to unwanted side products and lower yields.
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: Several side reactions can occur, leading to a decreased yield of the desired product. These include:
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Hydrolysis: The cyanide source or the final product can undergo hydrolysis, especially in the presence of water, to form the corresponding carboxylic acid or amide.
Common side products in the synthesis of 4-Bromo-2-fluorobenzyl cyanide and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis starting from 4-Bromo-2-fluorotoluene. The first step involves the benzylic bromination of 4-Bromo-2-fluorotoluene, typically using N-Bromosuccinimide (NBS) as the brominating agent, to yield 4-Bromo-2-fluorobenzyl bromide. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide group, usually from sodium or potassium cyanide, to form the final product.
Q2: What are the major side products I should be aware of during this synthesis?
The primary side products depend on the specific reaction step:
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Bromination Step: The most common side product is the di-brominated species, α,α-dibromo-4-bromo-2-fluorotoluene, resulting from over-bromination.
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Cyanation Step: Key side products include the isomeric 4-Bromo-2-fluorobenzyl isocyanide and hydrolysis byproducts such as 4-Bromo-2-fluorobenzyl alcohol or 4-bromo-2-fluorophenylacetamide, which can form if water is present in the reaction mixture.
Q3: Can the Sandmeyer reaction be used to synthesize a precursor for this compound?
Yes, the Sandmeyer reaction is a viable method for introducing a cyano group onto an aromatic ring. For instance, 4-Bromo-2-fluoroaniline could be converted to the corresponding benzonitrile. However, a common side product in Sandmeyer reactions is the formation of biaryl compounds through the coupling of aryl radicals.
Troubleshooting Guide
Problem 1: Formation of Di-brominated Side Product in the Bromination Step
Symptom: Your reaction mixture shows a significant amount of α,α-dibromo-4-bromo-2-fluorotoluene, leading to a low yield of the desired mono-brominated product and difficulties in purification.
Root Cause: Over-bromination of the benzylic position. This is often due to a high local concentration of the brominating agent.
Solutions:
-
Control the Addition of NBS: Instead of adding all the NBS at once, a slow, portion-wise, or continuous addition of a slurry of NBS can help maintain a low concentration of bromine in the reaction mixture, thus minimizing the formation of the di-brominated product.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. Lowering the reaction temperature might also help to control the reaction rate and improve selectivity.
-
Post-Reaction Treatment: If a mixture of mono- and di-brominated products is obtained, it can be treated with a reducing agent like diethyl phosphite in the presence of a base (e.g., DIPEA). This selectively reduces the di-brominated compound to the desired mono-brominated product.
Data Summary: Brominating Agent Performance
| Brominating Agent | Solvent | Temperature (°C) | Dibromide Impurity (%) | Key Advantage |
| NBS | CCl₄/DMSO | 80 | < 2 | Controlled Br• release; low side reactions |
| Br₂ | CCl₄ | 60 | 8 - 12 | Low cost |
| Br₂/hν | Acetonitrile | 25 | 5 | Radical-selective |
| DBDMH | Water/DMSO | 70 | 3 | Water-compatible |
This table summarizes the typical performance of different brominating agents in benzylic bromination reactions.
Problem 2: Formation of Isocyanide and Hydrolysis Byproducts in the Cyanation Step
Symptom: Your final product is contaminated with 4-Bromo-2-fluorobenzyl isocyanide, which can be difficult to separate. You may also observe the formation of 4-Bromo-2-fluorobenzyl alcohol or related amides.
Root Cause:
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Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. The choice of solvent and counter-ion can influence the selectivity.
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Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the cyanide source or the final nitrile product.
Solutions:
-
Solvent Selection: Use polar aprotic solvents such as DMSO or DMF. These solvents favor the formation of the nitrile over the isocyanide.
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Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
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Choice of Cyanide Salt: Potassium cyanide or sodium cyanide are commonly used and generally favor nitrile formation in polar aprotic solvents.
Data Summary: Solvent System Performance for Cyanation
| Solvent | CN⁻ Source | Reaction Time (h) | Hydrolysis Byproduct (%) |
| Anhydrous DMSO | KCN | 4 | < 0.5 |
| DMF/H₂O (95:5) | NaCN | 6 | ~ 5 |
| Ethanol/H₂O (80:20) | KCN | 8 | > 10 |
This table illustrates the impact of the solvent system on the formation of hydrolysis byproducts during the cyanation of 4-Bromo-2-fluorobenzyl bromide.
Experimental Protocols
Benzylic Bromination of 4-Bromo-2-fluorotoluene
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To a solution of 4-Bromo-2-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
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Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
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Upon completion, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-2-fluorobenzyl bromide.
Cyanation of 4-Bromo-2-fluorobenzyl bromide
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Dissolve 4-Bromo-2-fluorobenzyl bromide in anhydrous DMSO.
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Add sodium cyanide or potassium cyanide to the solution under an inert atmosphere.
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Heat the reaction mixture and monitor its progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visual Guides
Purification techniques for high-purity 4-Bromo-2-fluorobenzyl cyanide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-2-fluorobenzyl cyanide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Such as 4-bromo-2-fluorobenzyl bromide or chloride.
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Isocyanide isomer: Formation of the isocyanide is a common side reaction in the synthesis of nitriles from alkyl halides and cyanide salts.
-
Hydrolysis products: The cyanide group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, particularly in the presence of moisture and acid or base.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
By-products of halogenation: If synthesized via direct halogenation, other brominated or fluorinated isomers might be present.[1]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a white to beige crystalline powder.[1] Its melting point is reported to be in the range of 52.8°C to 53.0°C.[1] A broader melting range or discoloration can indicate the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of substituted benzyl cyanides.[2] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the main component and any impurities.
Troubleshooting Guides
Issue 1: Low Purity or Presence of Multiple Spots on TLC after Initial Synthesis
Possible Causes & Solutions
-
Incomplete Reaction: Unreacted starting materials are a likely cause.
-
Solution: Monitor the reaction progress using TLC or HPLC to ensure completion. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the cyanide reagent.
-
-
Side Reactions: The formation of isocyanide or other by-products.
-
Solution: Optimize reaction conditions. For example, using a polar aprotic solvent can favor the desired SN2 reaction. A mild acidic wash during work-up can help to remove the more basic isocyanide impurity.[3]
-
-
Decomposition: The product may be sensitive to heat or prolonged reaction times.
-
Solution: Conduct the reaction at the lowest effective temperature and for the minimum time necessary.
-
Issue 2: Oily Product or Failure to Crystallize During Recrystallization
Possible Causes & Solutions
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Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be "oiling out."
-
Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. For this compound, consider solvent systems like cyclohexane-hexane or ethanol-water.
-
-
Presence of Impurities: Impurities can lower the melting point and inhibit crystal formation.
-
Solution: Attempt a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove baseline impurities before recrystallization.
-
Issue 3: Product Discoloration (Yellow or Brown Tint)
Possible Causes & Solutions
-
Trace Impurities: Even small amounts of certain impurities can impart color.
-
Solution: Treatment with activated carbon during the recrystallization process can often remove colored impurities. Add a small amount of activated carbon to the hot solution before filtering.
-
-
Decomposition on Standing: The compound may be unstable over time, especially if exposed to light or air.
-
Solution: Store the purified product in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).
-
Comparison of Purification Techniques
The following table summarizes the effectiveness of common purification techniques for achieving high-purity this compound. The data presented is representative and may vary based on the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 98.0 - 99.5% | 70 - 90% | Simple, cost-effective, good for removing minor impurities. | Can be less effective for impurities with similar solubility; potential for material loss. |
| Column Chromatography | > 99.5% | 60 - 85% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, higher cost. |
| Vacuum Distillation | > 99.0% | 50 - 80% | Effective for removing non-volatile impurities and some isomers. | Requires a heat-stable compound; potential for decomposition at high temperatures.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
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Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
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Slowly add water dropwise to the hot filtrate until a persistent cloudiness is observed.
-
Re-heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture).
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Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
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Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity based on TLC analysis.
References
Optimizing temperature and reaction time for 4-Bromo-2-fluorobenzyl cyanide reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-fluorobenzyl cyanide. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the nucleophilic substitution of 4-Bromo-2-fluorobenzyl bromide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in the presence of a phase-transfer catalyst (PTC) to enhance the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the benzyl bromide is dissolved.
Q2: Why is a phase-transfer catalyst (PTC) recommended for this reaction?
A2: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is crucial for several reasons. Alkali metal cyanides have poor solubility in the aprotic organic solvents that are ideal for this reaction. The PTC helps to shuttle the cyanide nucleophile across the phase boundary into the organic phase, thereby increasing its effective concentration and accelerating the rate of the SN2 reaction. This leads to higher yields, milder reaction conditions, and often, a reduction in side reactions.
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The key reactants and reagents are:
-
Substrate: 4-Bromo-2-fluorobenzyl bromide (or chloride)
-
Cyanide Source: Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.
-
Solvent: Aprotic solvents like toluene, acetonitrile, or dichloromethane are preferred. Anhydrous conditions are highly recommended.
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: The primary side reactions of concern are:
-
Hydrolysis: If water is present in the reaction mixture, the cyanide ion can be hydrolyzed to formate, and the benzyl bromide can be hydrolyzed to the corresponding benzyl alcohol. The product, this compound, can also be hydrolyzed to the corresponding carboxylic acid or amide under certain conditions.
-
Elimination (Dehydrohalogenation): Although less common with primary benzylic halides, under strongly basic conditions or at elevated temperatures, elimination of HBr to form a styrene derivative can occur.
-
Isocyanide Formation: While cyanide is an ambident nucleophile, the formation of the isocyanide isomer (R-NC) is generally minimal when using sodium or potassium cyanide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective phase-transfer catalysis. 2. Presence of water in the reaction. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of starting materials. | 1. Ensure the phase-transfer catalyst is active and used in the correct proportion (typically 1-5 mol%). 2. Use anhydrous solvents and dry reagents. 3. Optimize the reaction temperature and time (see Table 1). Monitor the reaction progress using TLC or GC. 4. Verify the purity of 4-Bromo-2-fluorobenzyl bromide and the cyanide salt. |
| Formation of 4-Bromo-2-fluorobenzyl Alcohol | Presence of water in the reaction mixture, leading to hydrolysis of the starting material. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Dry the cyanide salt before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time or low temperature. 2. Inadequate mixing. 3. Insufficient amount of cyanide salt or PTC. | 1. Increase the reaction time and/or temperature. Monitor the reaction to completion. 2. Ensure vigorous stirring to facilitate phase transfer. 3. Use a slight excess of the cyanide salt (e.g., 1.1-1.2 equivalents) and an appropriate amount of PTC. |
| Formation of Dark-Colored Byproducts | Decomposition of starting materials or products at elevated temperatures. | 1. Avoid excessively high reaction temperatures. 2. Optimize the reaction time to prevent prolonged heating after completion. |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction temperature and time. The following table provides a summary of expected outcomes based on typical experimental conditions for the nucleophilic substitution reaction using a phase-transfer catalyst.
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Notes |
| 40-50 | 4-6 | 85-95 | Optimal temperature range for high yield and minimal side reactions. |
| 60-70 | 2-4 | 80-90 | Faster reaction rate, but increased risk of side product formation. |
| 80-90 | 1-2 | 70-85 | Significantly faster reaction, but may lead to decomposition and lower yields. |
| Room Temperature | 12-24 | 60-75 | Slower reaction rate, may not go to completion. |
Experimental Protocols
Synthesis of 4-Bromo-2-fluorobenzyl Bromide (Precursor)
A general procedure for the synthesis of the starting material, 4-bromo-1-(bromomethyl)-2-fluorobenzene, involves the bromination of 2-fluoro-4-bromotoluene.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-bromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4).
-
Reagent Addition: Add N-bromosuccinimide (NBS, approximately 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount).
-
Reaction Conditions: Heat the mixture to reflux (around 100 °C) and maintain for approximately 13 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove the succinimide byproduct. The filtrate is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-Bromo-2-fluorobenzyl bromide can be purified by recrystallization or column chromatography to achieve a high purity (typically yields are around 89%).[1]
Synthesis of this compound
This protocol describes a typical procedure using a phase-transfer catalyst.
-
Reaction Setup: To a well-ventilated fume hood, add 4-Bromo-2-fluorobenzyl bromide (1 equivalent), sodium cyanide (1.1 equivalents), and tetrabutylammonium bromide (0.05 equivalents) to a round-bottom flask containing an anhydrous aprotic solvent (e.g., toluene or acetonitrile).
-
Reaction Conditions: Heat the reaction mixture to 45-50 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Wash the filtrate with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
References
Troubleshooting failed Suzuki coupling reactions with 4-Bromo-2-fluorobenzyl cyanide.
This technical support center provides troubleshooting guidance for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction involving 4-bromo-2-fluorobenzyl cyanide. The unique combination of an electron-withdrawing fluorine atom, a reactive benzylic bromide, and an acidic methylene group adjacent to a nitrile functionality presents specific challenges that require careful optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki coupling reactions?
A1: The primary challenges stem from the substrate's structure:
-
Acidic Protons: The benzylic protons (CH₂) adjacent to the cyanide group are acidic. Strong bases can cause deprotonation, leading to undesired side reactions or decomposition.
-
Benzylic Position: Suzuki couplings at sp³-hybridized benzylic carbons can be more challenging than standard sp²-sp² couplings and may require specific catalytic systems. Oxidative addition at benzylic halides is known to proceed with inversion of stereochemistry.[1]
-
Nitrile Group Stability: Under harsh basic and aqueous conditions, the nitrile group is susceptible to hydrolysis, forming the corresponding amide or carboxylic acid.[2][3]
-
Competing Reactions: The substrate is prone to common Suzuki side reactions such as dehalogenation (loss of bromine) and homocoupling.[4]
Q2: How can I determine if my failed reaction is due to protodeboronation?
A2: Protodeboronation is a common side reaction where the boronic acid (Ar-B(OH)₂) is converted to its corresponding arene (Ar-H).[5][6] You can identify this by analyzing the crude reaction mixture using LC-MS or GC-MS. The key indicator is a significant byproduct with a mass corresponding to the protonated version of your boronic acid coupling partner.[6] This is often accompanied by a low yield of the desired product and unreacted this compound.
Q3: What causes the formation of homocoupling byproducts?
A3: Homocoupling of the boronic acid partner is a frequent byproduct, often promoted by the presence of molecular oxygen in the reaction.[7] This side reaction can be minimized by rigorously degassing all solvents and ensuring the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon).[8]
Q4: Is a standard palladium catalyst like Pd(PPh₃)₄ suitable for this reaction?
A4: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for this challenging substrate. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or JohnPhos, often used in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, generally show higher activity for couplings involving deactivated or sterically hindered substrates and benzylic halides.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Q: My starting materials are mostly unreacted. What is the likely cause? A: This typically points to an issue with catalyst activation or the oxidative addition step.
-
Inactive Catalyst: Ensure your palladium source and ligand are of high quality. Pre-catalysts that readily form the active Pd(0) species can be beneficial.[4] Consider ligands specifically designed for challenging couplings. Bulky biarylphosphine ligands have proven effective for reactions involving unactivated aryl chlorides and bromides.[11]
-
Suboptimal Ligand: The choice of ligand is critical. For benzylic couplings, ligands like JohnPhos have shown success.[9] If using a simple phosphine like PPh₃, consider switching to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos) to facilitate oxidative addition.[12]
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the temperature in increments of 10 °C.
-
Poor Base/Solvent Combination: The base and solvent must work in concert to promote the reaction. The base must be soluble enough to activate the boronic acid.[13] See the tables below for recommended starting points.
Problem 2: Dehalogenation is a Major Side Reaction
Q: I am observing a significant amount of 2-fluorobenzyl cyanide in my crude mixture. How can I prevent this? A: Dehalogenation (replacement of Br with H) is often promoted by the choice of base and solvent.
-
Re-evaluate Your Base: Strong bases, particularly alkoxides, can sometimes promote dehalogenation.[4] Consider switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][14]
-
Solvent Choice: Protic solvents like alcohols can sometimes act as a hydride source. If possible, use aprotic solvents such as dioxane, THF, or toluene, typically in a mixture with water.[4]
-
Ligand Effect: The ligand can also influence this pathway. Screening different ligands may be necessary to find one that favors the cross-coupling pathway over dehalogenation.[4]
Problem 3: Boronic Acid Decomposition (Protodeboronation) is Observed
Q: My desired product yield is low, and I've identified the protonated form of my boronic acid as the main byproduct. What should I do? A: Protodeboronation is highly sensitive to reaction conditions.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Weaker bases like K₃PO₄ or K₂CO₃ are often recommended to minimize this side reaction.[15]
-
Control Water Content: While some water is often necessary, excessive amounts can be a proton source. Try varying the ratio of organic solvent to water.[4]
-
Use a Boronic Ester: Boronic acids can be unstable; converting them to a more robust form like a pinacol (BPin) or MIDA boronate ester can prevent premature decomposition.[1] These esters release the boronic acid slowly under the reaction conditions.[1]
-
Lower the Temperature: High temperatures can accelerate the rate of protodeboronation.[6] Attempt the reaction at the lowest temperature that still allows for reasonable conversion to the desired product.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can affect the outcome of a Suzuki coupling. Yields are highly dependent on the specific boronic acid partner and should be used as a comparative guide.
Table 1: Effect of Palladium Catalyst/Ligand System
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ (5%) | - | Low to Moderate | A common starting point, but often suboptimal for challenging substrates. |
| Pd(OAc)₂ (2%) | SPhos (4%) | Moderate to High | Bulky, electron-rich ligands often improve yields significantly.[12] |
| Pd₂(dba)₃ (2%) | JohnPhos (4%) | Moderate to High | Effective for benzylic couplings.[9] |
| PdCl₂(dppf) (3%) | - | Moderate | A robust catalyst, often used for a wide range of couplings.[16] |
Table 2: Comparative Guide for Base Selection
| Base (Equivalents) | Typical Solvent | Strength | Notes |
|---|---|---|---|
| K₂CO₃ (2-3) | Dioxane/H₂O, DMF | Moderate | A good starting point; balances reactivity with minimizing side reactions like hydrolysis.[9] |
| K₃PO₄ (2-3) | Toluene/H₂O, Dioxane | Moderate | Often effective in preventing protodeboronation.[11][15] |
| Cs₂CO₃ (2-3) | THF/H₂O, Dioxane | Strong | Highly effective but may promote decomposition of sensitive substrates.[16] |
| NaOH, KOH (2-3) | THF/H₂O | Very Strong | Generally too harsh for this substrate; high risk of nitrile hydrolysis and other side reactions.[17] |
Key Experimental Protocols
General Protocol for Suzuki Coupling of this compound
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[13] Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[13]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[13]
Visual Guides
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Catalyst selection and optimization for reactions involving 4-Bromo-2-fluorobenzyl cyanide.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and optimizing catalysts for reactions involving 4-Bromo-2-fluorobenzyl cyanide. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for catalytic transformations?
A1: this compound has three primary sites for catalytic reactions:
-
The Carbon-Bromine (C-Br) bond: This site is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Negishi couplings, allowing for the formation of new carbon-carbon bonds.[1][2]
-
The Nitrile (C≡N) group: The cyanide group can be catalytically hydrogenated to a primary amine or hydrolyzed to a carboxylic acid.[3]
-
The Benzylic position (Ar-CH2-CN): The methylene protons are acidic and can be deprotonated, making this site reactive for alkylations or other condensation reactions.
Q2: Which class of catalysts is most effective for forming a new C-C bond at the C-Br position?
A2: Palladium-based catalysts are preeminent for cross-coupling reactions at the aryl bromide site.[1][2] The specific choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical and depends on the coupling partner. Phosphine ligands like PPh₃ or more specialized Buchwald or Herrmann-type ligands are commonly employed to facilitate the catalytic cycle.[4]
Q3: How can I selectively reduce the nitrile group without affecting the C-Br bond?
A3: Chemoselective hydrogenation of the nitrile group in the presence of an aryl bromide can be challenging but is achievable. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are often used. Key strategies to enhance selectivity include:
-
Using additives such as acids (e.g., H₂SO₄) to protonate the intermediate imine, which suppresses the formation of secondary and tertiary amine byproducts.[5]
-
Careful optimization of reaction conditions, including temperature, hydrogen pressure, and solvent.[6][7]
-
The use of CO₂ and water in the reaction medium has been shown to promote the selective formation of primary amines in some benzyl cyanide hydrogenations.[8]
Q4: What are the most common side products observed in reactions with this compound?
A4: Common side products depend on the reaction type:
-
Cross-Coupling: Homocoupling of the coupling partner and debromination of the starting material are potential side reactions.
-
Nitrile Hydrogenation: The formation of secondary and tertiary amines through reaction of the primary amine product with reaction intermediates is a major issue.[5][9]
-
General: Hydrolysis of the nitrile group to an amide or carboxylic acid can occur if water is present, especially under acidic or basic conditions.[3][10] In reactions involving cyanide nucleophiles, formation of the isocyanide isomer is a possibility.[11]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki coupling reaction using this compound as the electrophile is showing low conversion to the desired product. What are the likely causes and solutions?
A: Low conversion in palladium-catalyzed cross-coupling reactions is a common issue. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[1][4] A failure in any of these steps can halt the catalytic cycle. Consider the following troubleshooting steps.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure the palladium precursor and phosphine ligand are not oxidized or degraded. Use fresh reagents and handle air-sensitive components under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Selection and Quality: The base is crucial for the transmetalation step. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity. The strength of the base must be appropriate for the specific boronic acid or ester used.
-
Solvent Purity: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition step. Incrementally increase the temperature and monitor the reaction progress.
-
Catalyst Poisoning: The cyanide moiety in the substrate can potentially poison the palladium catalyst.[12] Increasing the catalyst loading or using ligands that are less susceptible to displacement by cyanide may be beneficial.
Issue 2: Poor Selectivity in Nitrile Hydrogenation to the Primary Amine
Q: I am attempting to hydrogenate the nitrile group of this compound to the corresponding primary amine but am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity?
A: The formation of secondary and tertiary amines is a well-known problem in nitrile hydrogenation, arising from the reaction of the primary amine product with the intermediate imine.
Troubleshooting Steps:
-
Introduce an Acidic Additive: The most effective method to prevent secondary/tertiary amine formation is to add a strong acid (e.g., sulfuric acid, hydrochloric acid) to the reaction mixture.[5] The acid protonates the primary amine as it forms, rendering it non-nucleophilic and unable to react with the imine intermediate.
-
Optimize Catalyst Choice: While Pd/C is common, other catalysts like Rhodium on Alumina or specialized nickel catalysts might offer better selectivity under certain conditions.
-
Control Reaction Parameters:
-
Temperature and Pressure: Lower temperatures generally favor the desired primary amine. High hydrogen pressure can help to quickly reduce the imine intermediate before it can react with the product amine.
-
Agitation: Ensure high agitation rates to overcome mass transport limitations, which can lead to localized areas of low hydrogen concentration and favor side reactions.[5]
-
-
Solvent System: The choice of solvent can influence selectivity. Alcohols like methanol or ethanol are common. The addition of water and CO₂ has been shown to synergistically promote primary amine formation in related systems.[8]
Data Presentation
Table 1: Recommended Catalyst Systems for Key Reactions
| Reaction Type | Catalyst System | Ligand / Additive | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | SPhos, XPhos, or PPh₃ (1-1.2 eq. to Pd) | Toluene, Dioxane, DMF | Requires a base (e.g., K₂CO₃, CsF); reaction is sensitive to water and oxygen. |
| Negishi Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | None typically required | THF, Dioxane | Organozinc reagent is moisture-sensitive; strict anhydrous conditions are necessary.[1] |
| Heck Coupling | Pd(OAc)₂ (2-5 mol%) | P(o-tol)₃ or PPh₃ | DMF, Acetonitrile | Requires a base (e.g., Et₃N); temperature is a critical parameter. |
| Nitrile Hydrogenation | 5% Pd/C or Raney Ni | H₂SO₄ or NH₃ | Methanol, Ethanol | Acidic additives suppress secondary/tertiary amine formation.[5] High H₂ pressure is beneficial. |
| Nitrile Hydrolysis | H₂SO₄ / H₂O or NaOH / H₂O | Not applicable (reagent-based) | Water, Ethanol | Requires heating; reaction can be stopped at the amide stage under controlled conditions.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(OAc)₂ (0.02 eq.)
-
SPhos (0.04 eq.)
-
K₂CO₃ (3.0 eq., finely ground and dried)
-
Anhydrous, degassed Toluene/Water mixture (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the remainder of the solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Selective Hydrogenation of the Nitrile Group
Objective: To synthesize 2-(4-Bromo-2-fluorophenyl)ethan-1-amine.
Materials:
-
This compound (1.0 eq.)
-
5% Palladium on Carbon (Pd/C, 5-10 wt%)
-
Methanol
-
Concentrated Sulfuric Acid (1.5-2.0 eq.)
-
Hydrogen gas (H₂)
Procedure:
-
Carefully add methanol to a high-pressure hydrogenation vessel.
-
Add the 5% Pd/C catalyst to the vessel.
-
In a separate beaker, dissolve this compound in methanol.
-
Slowly and carefully add the concentrated sulfuric acid to the substrate solution while cooling in an ice bath.
-
Add the substrate/acid solution to the hydrogenation vessel.
-
Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 5-10 bar) and heat to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases, cool the reactor, and carefully vent the excess pressure.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through celite to remove the catalyst, washing the filter cake with methanol.
-
The product is in the form of its sulfate salt. To obtain the free amine, carefully basify the filtrate with a base like NaOH or Na₂CO₃ and extract with an organic solvent.
Visualizations
Caption: General workflow for catalyst screening and reaction optimization.
Caption: Troubleshooting decision tree for Pd-catalyzed cross-coupling reactions.
Caption: Competing reaction pathways in nitrile hydrogenation.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 114897-91-5 [smolecule.com]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 4-Bromo-2-fluorobenzyl Cyanide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzyl cyanide. Our aim is to help you manage and control impurities during the reaction work-up, ensuring the highest possible purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with a cyanide salt (e.g., sodium cyanide), is prone to the formation of several impurities. The most prevalent of these include:
-
Unreacted Starting Material: Residual 4-bromo-2-fluorobenzyl bromide.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 4-bromo-2-fluorobenzyl amide and 4-bromo-2-fluorophenylacetic acid.[1]
-
Over-alkylation Byproduct: The product itself can act as a nucleophile, leading to the formation of 2-(4-bromo-2-fluorophenyl)-3-(4-bromo-2-fluorophenyl)propanenitrile.
-
Isocyanide Isomer: Although generally a minor byproduct in reactions with ionic cyanides, the formation of 4-bromo-2-fluorobenzyl isocyanide is possible.
Q2: My final product is an off-white or yellowish solid, but the literature describes it as a white crystalline powder. What could be the cause of this discoloration?
A2: A yellowish tint in the final product often indicates the presence of impurities. This can be due to residual starting materials, byproducts from side reactions, or degradation products formed during the work-up or purification process. In some cases, prolonged exposure to light or air can also lead to the formation of colored impurities.[1]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the main product and non-volatile impurities. A reversed-phase method with UV detection is typically suitable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and byproducts. It provides both retention time and mass spectral data for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the desired product and identification of major impurities by analyzing characteristic chemical shifts and coupling constants. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis to detect the presence of characteristic nitrile (C≡N), amide (C=O, N-H), or carboxylic acid (C=O, O-H) stretches, which can indicate the presence of corresponding impurities. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of this compound reactions.
Problem 1: Low Yield and Presence of Unreacted 4-Bromo-2-fluorobenzyl Bromide
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or a rapid analytical technique like GC.
-
Reaction Temperature: Verify that the reaction temperature was maintained at the optimal level. For the cyanation of benzyl halides, gentle heating is often required.
-
Reagent Stoichiometry: Use a slight excess of the cyanide salt to drive the reaction to completion.
-
Solvent: Ensure the solvent used is appropriate for the reaction and can dissolve both the organic substrate and the cyanide salt to a reasonable extent. Phase-transfer catalysts can be employed in biphasic systems.
-
Problem 2: Significant Presence of Hydrolysis Products (Amide and/or Carboxylic Acid)
-
Possible Cause: Exposure of the nitrile to acidic or basic conditions, particularly at elevated temperatures during work-up.
-
Troubleshooting Steps:
-
Aqueous Work-up: Perform aqueous washes with neutral or slightly acidic water (e.g., dilute brine solution) to remove inorganic salts. Avoid prolonged contact with strongly acidic or basic solutions.
-
Temperature Control: Keep the temperature low during the work-up and extraction steps to minimize the rate of hydrolysis.
-
Purification: If hydrolysis products are present, they can often be removed by column chromatography, as they are typically more polar than the desired nitrile product.
-
Problem 3: Difficulty in Removing the Over-alkylation Byproduct
-
Possible Cause: The over-alkylation product has a similar polarity to the desired product, making separation by simple extraction challenging.
-
Troubleshooting Steps:
-
Reaction Conditions: To minimize its formation, slowly add the 4-bromo-2-fluorobenzyl bromide to the cyanide solution to maintain a low concentration of the electrophile throughout the reaction.
-
Purification: Careful column chromatography with a suitable solvent system is the most effective method for separating the desired product from the over-alkylation byproduct. Gradient elution may be necessary to achieve good separation. Recrystallization can also be effective if a suitable solvent is found that selectively crystallizes the desired product.
-
Experimental Protocols
General Work-up Procedure
-
Quenching: After the reaction is complete (as determined by TLC or GC analysis), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure.
-
Aqueous Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Recrystallization (General Protocol)
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include isopropanol, ethanol, or a mixture of hexane and ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Hypothetical Purity Improvement Data
The following table provides hypothetical data to illustrate the potential improvement in purity of this compound after applying different purification techniques. Disclaimer: These are representative values and actual results may vary depending on the specific reaction conditions and impurity profile.
| Purification Method | Initial Purity (Area % by HPLC) | Purity after 1st Pass (Area % by HPLC) | Purity after 2nd Pass (Area % by HPLC) |
| Recrystallization (Isopropanol) | 92.5 | 98.5 | 99.2 |
| Silica Gel Column Chromatography | 92.5 | 99.1 | >99.5 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzyl Cyanide using Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2-fluorobenzyl cyanide utilizing phase transfer catalysis (PTC).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via phase transfer catalysis, offering potential causes and solutions in a user-friendly question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Phase Transfer: The cyanide anion is not effectively transported into the organic phase. | • Increase Catalyst Concentration: Incrementally increase the amount of the phase transfer catalyst (e.g., Tetrabutylammonium bromide) in 0.5-1.0 mol% increments. • Select a More Lipophilic Catalyst: Consider using a catalyst with longer alkyl chains, such as tetrabutylammonium bromide or a phosphonium salt, to improve its solubility in the organic phase. • Ensure Vigorous Stirring: Inadequate agitation can limit the interfacial area between the aqueous and organic phases, hindering the transfer of the cyanide anion. Use a mechanical stirrer for efficient mixing. |
| Catalyst Poisoning: The catalyst is deactivated during the reaction. | • Use Stoichiometric Amounts of Cyanide: An excess of cyanide ions can sometimes hinder the catalytic cycle.[1] • Ensure High Purity of Reactants: Impurities in the starting materials or solvents can poison the catalyst. Use reagents of the highest available purity. • Consider Catalyst Type: Phosphonium salts can sometimes be more robust than ammonium salts at higher temperatures. | |
| Low Reaction Temperature: The activation energy for the nucleophilic substitution is not being met. | • Increase Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor for the formation of side products. A typical temperature for this reaction is around 45°C. | |
| Formation of Side Products | Hydrolysis of Benzyl Bromide: The starting material, 4-Bromo-2-fluorobenzyl bromide, is hydrolyzed to the corresponding benzyl alcohol. | • Minimize Water Content: While water is necessary for the aqueous phase, an excessive amount can promote hydrolysis. Use the minimum amount of water required to dissolve the sodium cyanide. |
| Dehydrobromination: Elimination of HBr from the starting material to form a styrene derivative. | • Control Reaction Temperature: Higher temperatures can favor elimination over substitution. Maintain the reaction temperature at the lowest effective level. • Use a Less Basic Cyanide Source: While sodium cyanide is standard, in problematic cases, exploring other cyanide sources could be considered, although this is less common in PTC for this reaction. | |
| Formation of Isocyanide: A small amount of the isocyanide isomer may be formed. | • Solvent Choice: The choice of organic solvent can influence the ratio of cyanide to isocyanide. Aprotic, non-polar solvents generally favor the formation of the desired nitrile. | |
| Difficult Phase Separation | Emulsion Formation: The vigorous stirring required for the reaction can sometimes lead to the formation of a stable emulsion. | • Add Brine: After the reaction is complete, adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion. • Centrifugation: If the emulsion persists, centrifugation can be an effective method for separating the phases. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase transfer catalyst in this synthesis?
A1: The phase transfer catalyst (PTC), such as tetrabutylammonium bromide, facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase, where it is soluble, to the organic phase, where the 4-Bromo-2-fluorobenzyl bromide substrate is dissolved. The lipophilic (fat-loving) cation of the PTC pairs with the cyanide anion, and this ion pair is soluble in the organic solvent, allowing the nucleophilic substitution reaction to proceed.
Q2: Which phase transfer catalyst is best for the synthesis of this compound?
A2: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase transfer catalyst for this type of reaction. Other quaternary ammonium salts with varying alkyl chain lengths or phosphonium salts can also be used. The optimal catalyst may depend on the specific reaction conditions, but TBAB is a good starting point.
Q3: Can I use potassium cyanide instead of sodium cyanide?
A3: Yes, potassium cyanide can often be used in place of sodium cyanide. The choice may depend on factors like solubility and cost. Both are effective sources of the cyanide anion for this reaction.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary safety concerns are the high toxicity of sodium or potassium cyanide and the lachrymatory nature of 4-Bromo-2-fluorobenzyl bromide. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is crucial to have a cyanide poisoning antidote kit readily available and to be trained in its use. The reaction should be quenched with a bleach solution to destroy any residual cyanide.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the organic phase at regular intervals, you can observe the disappearance of the starting material (4-Bromo-2-fluorobenzyl bromide) and the appearance of the product (this compound).
Quantitative Data
The following table summarizes typical reaction parameters for the phase transfer catalyzed synthesis of substituted benzyl cyanides, providing a baseline for optimization.
| Substrate | Catalyst (mol%) | Cyanide Source | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluorotoluene | Tetrabutylammonium bromide (unspecified) | Sodium Cyanide | Not specified | 45 | Not specified | Not specified |
| Benzyl chloride | Tetrabutylammonium bromide (10) | Potassium Cyanide | Dichloromethane/Water | Room Temp. | 6 | 95 |
| p-Chlorobenzyl chloride | Aliquat 336 (unspecified) | Sodium Cyanide | Toluene/Water | 80-90 | 2-4 | >95 |
| Benzyl bromide | Tetrabutylammonium bromide (5) | Sodium Cyanide | Benzene/Water | 80 | 1.5 | 98 |
Experimental Protocols
Synthesis of 4-Bromo-2-fluorobenzyl Bromide (Precursor)
This protocol describes the synthesis of the starting material for the phase transfer catalyzed cyanation.
Materials:
-
4-Bromo-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
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Carbon tetrachloride (CCl₄) or another suitable solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorotoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction should be monitored by TLC or GC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-Bromo-2-fluorobenzyl bromide.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Synthesis of this compound via Phase Transfer Catalysis
Materials:
-
4-Bromo-2-fluorobenzyl bromide
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Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
An organic solvent (e.g., Toluene, Dichloromethane)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Caution: This reaction involves highly toxic cyanide. Perform all steps in a well-ventilated fume hood.
-
In a two-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, prepare a solution of sodium cyanide (1.2 equivalents) in water.
-
To this aqueous solution, add the organic solvent and the phase transfer catalyst, tetrabutylammonium bromide (2-5 mol%).
-
Begin vigorous stirring to create a well-mixed biphasic system.
-
Dissolve 4-Bromo-2-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of the organic solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to the desired temperature (a starting point of 45-50°C is recommended) and maintain it for 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. If an emulsion has formed, add brine to aid in phase separation.
-
Extract the aqueous layer with the organic solvent (2 x 50 mL).
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Decontamination: All glassware and aqueous waste containing cyanide must be decontaminated by treating with an excess of sodium hypochlorite solution (bleach) before disposal.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the PTC synthesis.
References
Overcoming solubility issues in reactions with 4-Bromo-2-fluorobenzyl cyanide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzyl cyanide. The focus is on overcoming solubility challenges to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What should I do?
A1: Insufficient solubility is a common hurdle. Here is a step-by-step approach to address this issue:
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Solvent Selection: Ensure the chosen solvent has a similar polarity to this compound. As a substituted benzyl cyanide, it is generally soluble in a range of organic solvents.[1] If initial attempts fail, consider a solvent screen with small amounts of the reactant in various solvents.
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Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the reaction's temperature sensitivity and the solvent's boiling point.
-
Co-solvent System: Introducing a co-solvent can modify the overall polarity of the reaction medium, enhancing the solubility of the starting material. For instance, if one reactant is soluble in a non-polar solvent and the other in a polar one, a co-solvent system might be effective.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and increase the rate of dissolution.
Q2: I am using a salt as a reagent (e.g., sodium azide, potassium cyanide), and it is not soluble in my organic solvent, leading to a slow or incomplete reaction. How can I resolve this?
A2: This is a classic problem in biphasic reactions. Here are two effective strategies:
-
Co-solvent System (e.g., Ethanol/Water): When reacting an organic-soluble compound like this compound with a water-soluble salt, a mixture of solvents like ethanol and water can be employed. This creates a homogeneous solution where both reactants can dissolve and react.[2]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the water-soluble nucleophile into the organic phase where it can react with the this compound.[3]
Q3: What is Phase-Transfer Catalysis (PTC) and how does it work in the context of reactions with this compound?
A3: Phase-Transfer Catalysis (PTC) is a methodology that enables or accelerates reactions between reactants located in different phases (typically an aqueous and an organic phase). In the case of reacting this compound (in an organic solvent) with an aqueous solution of a salt (e.g., NaCN), the PTC facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase to the organic phase. The catalyst, often a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the cyanide anion at the interface of the two phases. The resulting lipophilic ion pair (Q⁺CN⁻) is soluble in the organic phase and can then react with the this compound.
Troubleshooting Guides
Issue: Low or no product yield in a nucleophilic substitution reaction.
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound | Refer to the solubility data table below and consider switching to a more suitable solvent or using a co-solvent system. Gentle heating or sonication may also aid dissolution. |
| Immiscibility of Reactants | If using a water-soluble nucleophile, employ a phase-transfer catalyst (PTC) or a co-solvent system (e.g., ethanol/water) to bring the reactants together. |
| Inactive Catalyst (in PTC reactions) | Ensure the phase-transfer catalyst is not degraded. Use a fresh batch if necessary. The choice of catalyst can also be crucial; consider screening different PTCs. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC). If the reaction is sluggish, consider increasing the temperature (if thermally stable) or extending the reaction time. |
| Side Reactions | The presence of water can lead to hydrolysis of the cyanide reagent or the benzyl cyanide product. Ensure anhydrous conditions if necessary. In PTC, the choice of base and solvent can influence side reactions. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | [4] |
| Methanol | Polar Protic | Miscible | [4] |
| Ethanol | Polar Protic | Freely Soluble | [1] |
| Acetone | Polar Aprotic | Freely Soluble | [1] |
| Acetonitrile | Polar Aprotic | Soluble | |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | |
| Toluene | Non-polar | Soluble | |
| Diethyl Ether | Non-polar | Freely Soluble | [1] |
| Chloroform | Non-polar | Freely Soluble | [1] |
| Water | Polar Protic | Practically Insoluble | [4] |
Note: "Freely Soluble" indicates that the compound is likely to have a high solubility, while "Soluble" suggests good but potentially more limited solubility. "Miscible" implies solubility in all proportions.
Experimental Protocols
Illustrative Protocol for Nucleophilic Substitution with an Amine using Phase-Transfer Catalysis
This protocol is a representative example and may require optimization for specific amines and reaction scales.
Objective: To synthesize 2-(4-bromo-2-fluorophenyl)-1-(piperidin-1-yl)ethan-1-one through a nucleophilic substitution reaction.
Materials:
-
This compound
-
Piperidine
-
Toluene
-
Aqueous Sodium Hydroxide (50% w/w)
-
Tetrabutylammonium bromide (TBAB)
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Round-bottom flask with magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Addition of Reagents: Add piperidine (1.2 eq), tetrabutylammonium bromide (0.05 eq), and the aqueous sodium hydroxide solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
References
Strategies for minimizing byproduct formation in cyanation reactions.
Welcome to the technical support center for cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed cyanation reactions?
A1: In palladium-catalyzed cyanations, several byproducts can arise depending on the specific reaction conditions and substrates. Common impurities include:
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Hydrodehalogenation: Replacement of the halide on the starting material with a hydrogen atom.[1]
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Homocoupling/Dimerization: Two molecules of the starting aryl halide coupling to form a biaryl byproduct.[1]
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Amide and Carboxylic Acid Formation: Hydrolysis of the desired nitrile product, particularly if water is present and the reaction is run at elevated temperatures or under acidic/basic conditions.[2][3][4]
-
Phenol Derivatives: In some cases, especially with aryl halides, reaction with water or hydroxide can lead to the formation of phenols.[1]
Q2: How can I minimize the hydrolysis of my nitrile product to an amide or carboxylic acid?
A2: Hydrolysis of the nitrile product is a frequent issue. To minimize this:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[5]
-
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote hydrolysis.[5] Monitor the reaction progress and work it up as soon as the starting material is consumed.
-
Prompt Neutralization: During the workup, promptly neutralize any acidic or basic conditions to prevent hydrolysis of the nitrile.[5] For base-sensitive substrates, consider milder reaction conditions.[1]
Q3: My cyanation reaction is sluggish or shows low conversion. What are the potential causes and solutions?
A3: Low conversion can be due to several factors:
-
Catalyst Deactivation: Excess cyanide ions can poison the palladium catalyst.[6][7] Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide.[8][9][10]
-
Poor Solubility of Reagents: Potassium hexacyanoferrate(II) has poor solubility in many organic solvents. Using a biphasic solvent system (e.g., dioxane/water) or a phase-transfer catalyst can improve solubility and reaction rate.[8]
-
Inactive Catalyst: Ensure your palladium catalyst is active. For Pd(0) catalyzed reactions, an in-situ reduction of a Pd(II) precatalyst may be necessary.
-
Ligand Choice: The phosphine ligand plays a crucial role. For electron-rich aryl chlorides, sterically demanding, electron-rich phosphines are often required.[11] It may be necessary to screen different ligands to find the optimal one for your substrate.
Q4: Are there safer alternatives to highly toxic cyanide sources like NaCN or KCN?
A4: Yes, several safer and less toxic cyanide sources are available and widely used:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic, air-stable solid where the cyanide ions are strongly bound to iron, preventing the release of free cyanide.[8] It is considered an environmentally benign cyanide source.[10][12]
-
Zinc Cyanide (Zn(CN)₂): A solid that is less toxic than alkali metal cyanides.[8] It is frequently used in palladium-catalyzed cyanations.
-
Acetone Cyanohydrin: A convenient liquid alternative, though it should still be handled with care as it can decompose to release hydrogen cyanide.[8][13]
-
"Cyanide-Free" Sources: Reagents like dimethylformamide (DMF) can serve as a cyanide source under specific reaction conditions, avoiding the direct handling of toxic cyanides.[14]
Troubleshooting Guides
Guide 1: Troubleshooting Byproduct Formation in Palladium-Catalyzed Cyanation of Aryl Halides
| Problem | Potential Cause | Troubleshooting Steps |
| Significant Hydrodehalogenation | Presence of a hydrogen source (e.g., water, protic solvent). | Use anhydrous solvents and reagents. Ensure a truly inert atmosphere.[1] Consider a less sterically hindered phosphine ligand.[1] |
| Reductive side reactions. | Optimize the base and solvent system. | |
| Formation of Homocoupled Dimer | High reaction temperature. | Lower the reaction temperature.[1] |
| Catalyst system favors homocoupling. | Use a more active catalyst system to promote the desired cross-coupling over homocoupling.[1] | |
| Excessive Amide/Carboxylic Acid | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents.[5] |
| High reaction temperatures or prolonged reaction times. | Reduce the reaction temperature and monitor for completion to avoid extended heating.[5] | |
| Acidic or basic workup conditions. | Neutralize the reaction mixture promptly during workup. Use buffered solutions if necessary.[5] | |
| Low Yield/Incomplete Reaction | Catalyst poisoning by excess cyanide. | Use a less soluble cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).[6][7][8] |
| Poor catalyst activity. | Increase catalyst loading or screen different ligands and bases.[1] | |
| Insufficient reaction temperature or time. | Cautiously increase the reaction temperature or extend the reaction time while monitoring for byproduct formation.[1] |
Guide 2: Optimizing Selectivity with Different Cyanide Sources
| Cyanide Source | Advantages | Common Issues & Solutions | Typical Reaction Conditions |
| K₄[Fe(CN)₆] | Non-toxic, air-stable, low cost.[8] All six cyanide ions can be transferred.[8] | Poor solubility: Use a biphasic solvent system (e.g., dioxane/H₂O) or a phase-transfer catalyst.[8] | Palladium, Copper, or Nickel catalyst; Biphasic solvents; 70-140 °C.[8] |
| Zn(CN)₂ | Less toxic than alkali cyanides, commercially available.[8] | Catalyst inhibition: Can still lead to catalyst deactivation if concentration is too high. | Palladium or Nickel catalyst; Anhydrous organic solvents (e.g., DMF, DMAc); 80-120 °C.[8] |
| Acetone Cyanohydrin | Convenient liquid source. | Decomposition: Can release HCN, requires careful handling.[8] Catalyst poisoning: Slow addition of the reagent can mitigate catalyst deactivation.[6] | Copper or Palladium catalyst; Often used with a base like tributylamine.[15] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using Zinc Cyanide
This protocol is adapted from a procedure for the cyanation of aryl halides.[1]
-
Reaction Setup: In an oven-dried flask, combine the aryl bromide (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMAc or DMF) via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. daneshyari.com [daneshyari.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Refinement of work-up procedures for cleaner 4-Bromo-2-fluorobenzyl cyanide product.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-2-fluorobenzyl cyanide.
Troubleshooting Guides
This section addresses common issues encountered during the work-up and purification of this compound, providing solutions in a question-and-answer format.
Question 1: My final product is an off-white or yellowish solid. How can I improve the color?
Answer: A discolored product often indicates the presence of impurities. The following purification methods can be employed to obtain a white to beige crystalline powder.[1]
-
Recrystallization: This is often the most effective method for removing colored impurities and byproducts from solid compounds.
-
Column Chromatography: For impurities with different polarities, flash column chromatography can be an excellent purification step.
-
Activated Charcoal Treatment: If the discoloration is due to highly colored, minor impurities, treatment with activated charcoal during recrystallization can be effective.
Question 2: I'm observing a low yield after recrystallization. What are the likely causes and how can I mitigate this?
Answer: Low recovery after recrystallization is a common issue. The primary causes include using too much solvent, premature crystallization, or selecting an inappropriate solvent.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Excessive Solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper during hot filtration. |
| Inappropriate Solvent Choice | Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Question 3: My column chromatography is not providing good separation. What parameters can I adjust?
Answer: Ineffective separation during column chromatography can be due to several factors related to the choice of stationary and mobile phases, as well as the technique itself.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent):
-
Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (reduce the amount of ethyl acetate). If they are not moving from the baseline, increase the polarity.
-
-
Adjust the Stationary Phase:
-
Ensure you are using the correct amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Improve Loading Technique:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and then adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Question 4: How can I identify the impurities present in my this compound sample?
Answer: The most common impurities are likely unreacted starting materials or byproducts from the synthesis. The synthesis of this compound often involves the reaction of 4-bromo-2-fluorobenzyl bromide with a cyanide salt. Therefore, potential impurities include:
-
Unreacted 4-bromo-2-fluorobenzyl bromide: The starting material for the cyanation reaction.
-
4-bromo-2-fluorobenzyl alcohol: Formed by the hydrolysis of the benzyl bromide.
-
Dibenzyl ether byproduct: Can form under certain reaction conditions.
Analytical Techniques for Identification:
-
¹H NMR Spectroscopy: Can reveal the presence of impurities by showing characteristic peaks that do not correspond to the product. For example, the benzylic protons (-CH₂-) of the starting bromide, the alcohol, and the ether will have different chemical shifts than the benzylic protons of the cyanide product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethanol and water is often effective. The compound is typically soluble in hot ethanol and less soluble in cold water. Isopropanol or methanol can also be used in place of ethanol. A mixture of toluene and hexane can also be a good choice.
Q2: What are the recommended conditions for column chromatography of this compound?
A2: A standard setup would involve:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The optimal ratio should be determined by TLC analysis.
Q3: What purity level can I expect after purification?
A3: With a properly executed purification protocol, you can expect to achieve a purity of >98%, as determined by HPLC or GC analysis. The following table shows representative data for the purification of a crude sample.
Table 1: Representative Purity Data for this compound Purification
| Purification Stage | Purity by HPLC (%) | Appearance |
| Crude Product | 85 | Yellowish solid |
| After Recrystallization | 97 | Off-white crystals |
| After Column Chromatography | >99 | White crystalline powder |
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a hazardous substance.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: While stirring the hot solution, slowly add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Column Chromatography Protocol
Objective: To purify this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with different ratios of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the predetermined hexane/ethyl acetate mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-2-fluorobenzyl Cyanide and 4-bromobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Bromo-2-fluorobenzyl cyanide and 4-bromobenzyl cyanide. This analysis is based on established principles of physical organic chemistry and available data for structurally related compounds, offering insights for reaction design and optimization in synthetic chemistry and drug development.
Introduction
This compound and 4-bromobenzyl cyanide are both important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Their reactivity is primarily centered around the benzylic carbon, which is susceptible to nucleophilic attack, and the cyanide group, which can undergo hydrolysis or reduction. The key structural difference—the presence of a fluorine atom at the ortho position in this compound—profoundly influences the electronic properties of the benzene ring and, consequently, the reactivity of the entire molecule.
Chemical Properties and Physical Data
A summary of the key chemical and physical properties of the two compounds is presented in Table 1.
| Property | This compound | 4-bromobenzyl cyanide |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile[1] | 2-(4-bromophenyl)acetonitrile |
| Molecular Formula | C₈H₅BrFN[1] | C₈H₆BrN |
| Molecular Weight | 214.03 g/mol [1] | 196.04 g/mol |
| Appearance | White to beige crystalline powder[2] | White crystalline solid[3] |
| Melting Point | 52.8-53.0 °C[2] | 47-49 °C[3] |
| CAS Number | 114897-91-5[1] | 16532-79-9 |
Comparative Reactivity Analysis
The presence of the ortho-fluoro substituent in this compound is the primary determinant of its differential reactivity compared to 4-bromobenzyl cyanide. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which modifies the electron density of the aromatic ring and the benzylic carbon.
Nucleophilic Substitution at the Benzylic Carbon
Nucleophilic substitution reactions at the benzylic carbon are common for both compounds. These reactions typically proceed via an Sₙ2 mechanism, especially with strong nucleophiles.
Theoretical Impact of the Ortho-Fluoro Group:
The fluorine atom in the ortho position of this compound exerts a significant electron-withdrawing inductive effect (-I effect). This effect reduces the electron density at the benzylic carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack. Consequently, This compound is expected to be more reactive towards nucleophilic substitution than 4-bromobenzyl cyanide.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on a reaction center. For a fluorine atom at the para position, the σₚ value is +0.062, while for a bromine atom, it is +0.232. A more positive value indicates a stronger electron-withdrawing effect. While these are para-substituent constants, they illustrate the general electron-withdrawing nature of halogens, with the effect being more pronounced for fluorine due to its higher electronegativity. This supports the prediction of enhanced reactivity for the fluorinated compound.
Figure 1. Comparative Sₙ2 Reaction Pathway.
Hydrolysis of the Cyanide Group
The cyanide group in both molecules can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The electron-withdrawing nature of the substituents on the benzene ring can influence the rate of this reaction by affecting the electrophilicity of the nitrile carbon.
Theoretical Impact of the Ortho-Fluoro Group:
The strong inductive effect of the ortho-fluoro group in this compound is expected to increase the partial positive charge on the nitrile carbon, making it more susceptible to attack by water or hydroxide ions. Therefore, This compound is predicted to undergo hydrolysis at a faster rate than 4-bromobenzyl cyanide.
Figure 2. General Hydrolysis Workflow.
Reduction of the Cyanide Group
The cyanide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The electronic environment of the nitrile group can influence the efficiency of this reduction.
Theoretical Impact of the Ortho-Fluoro Group:
The electron-withdrawing effect of the ortho-fluoro group in this compound may slightly increase the polarity of the carbon-nitrogen triple bond, potentially facilitating the attack by a hydride reagent. However, the overall effect on the reduction rate is likely to be less pronounced compared to nucleophilic substitution at the benzylic carbon or hydrolysis. Direct experimental data would be necessary for a definitive comparison.
Experimental Protocols
Protocol 1: Comparative Nucleophilic Substitution with Sodium Azide
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 4-bromobenzyl cyanide in 10 mL of dimethylformamide (DMF).
-
Reagent Addition: To each flask, add 1.2 mmol of sodium azide (NaN₃).
-
Reaction Conditions: Stir the reaction mixtures at 60 °C.
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine the yield and purity. Compare the reaction times and yields for the two substrates.
Protocol 2: Comparative Hydrolysis to Carboxylic Acid
-
Reaction Setup: In two separate round-bottom flasks, suspend 1 mmol of this compound and 1 mmol of 4-bromobenzyl cyanide in 10 mL of a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide.
-
Reaction Conditions: Heat the mixtures to reflux.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixtures to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Filter the solid, wash with cold water, and dry to obtain the corresponding phenylacetic acid derivative.
-
Analysis: Determine the yield and melting point of the products and compare the reaction times.
Conclusion
Based on the fundamental principles of organic chemistry, the presence of an ortho-fluoro substituent in this compound is expected to enhance its reactivity towards nucleophilic substitution and hydrolysis compared to 4-bromobenzyl cyanide. This is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which increases the electrophilicity of the benzylic carbon and the nitrile carbon. For researchers and professionals in drug development and synthetic chemistry, this heightened reactivity can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times. However, it is crucial to confirm these theoretical predictions with direct experimental comparisons to fully optimize synthetic routes involving these valuable intermediates.
References
A Comparative Guide to the Purity Analysis of 4-Bromo-2-fluorobenzyl Cyanide by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4-Bromo-2-fluorobenzyl cyanide is of paramount importance. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present hypothetical comparative data, and illustrate the analytical workflows.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates.[1][2][3][4] For a compound like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
A robust reversed-phase HPLC method can be developed for the purity analysis of this compound. The separation principle is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic compounds.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Gradient Program: A typical gradient might be: 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30-31 min, 90-30% B; 31-35 min, 30% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV detection at 254 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution of this compound in methanol.
Data Presentation: Hypothetical HPLC Purity Data
The following table illustrates hypothetical data from an HPLC analysis of a synthesized batch of this compound, showcasing the separation of the main compound from potential process-related impurities.
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.5 | Unknown Impurity |
| 2 | 8.9 | 98.5 | This compound |
| 3 | 11.5 | 0.8 | Process Impurity A |
| 4 | 15.1 | 0.2 | Process Impurity B |
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this hypothetical analysis, the purity of this compound is 98.5%.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[1][3] Given that this compound is a semi-volatile compound, GC-MS can be a powerful tool for its purity assessment, providing both quantitative data and structural information for impurity identification.[6]
Experimental Protocol: GC-MS Purity Analysis
A standard GC-MS method with electron ionization (EI) can be utilized for the analysis of this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for separating a range of semi-volatile organic compounds.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection for trace analysis.[6]
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: m/z 40-450.
-
Sample Preparation: 1 mg/mL solution of this compound in dichloromethane.
Data Presentation: Hypothetical GC-MS Purity Data
The following table presents hypothetical data from a GC-MS analysis, demonstrating the separation and quantification of the main component and a closely related impurity.
| Peak ID | Retention Time (min) | Area (%) | Identification (based on MS fragmentation) |
| 1 | 12.5 | 99.0 | This compound |
| 2 | 13.1 | 0.7 | Isomeric Impurity |
| 3 | 14.8 | 0.3 | Related By-product |
Purity Calculation: Similar to HPLC, purity is calculated based on the peak area percentage. In this hypothetical case, the purity is determined to be 99.0%. The mass spectrum of each peak can be used to confirm the identity of the main compound and to elucidate the structures of any impurities.
Comparative Analysis: HPLC vs. GC-MS
Both HPLC and GC-MS offer distinct advantages and are suited for different aspects of purity analysis.
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability for non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable compounds.[1][3] |
| Separation Efficiency | High resolution, particularly for complex mixtures. | Very high separation efficiency, especially with long capillary columns.[1] |
| Sensitivity | Good sensitivity with UV detectors; can be enhanced with more sensitive detectors like fluorescence or MS.[4] | Excellent sensitivity, particularly with selective ion monitoring (SIM) mode.[3] |
| Identification | Identification is based on retention time comparison with a reference standard. Diode array detectors can provide UV spectra for peak purity assessment. | Provides definitive structural information through mass spectral fragmentation patterns, aiding in the identification of unknown impurities.[1] |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization for non-volatile or polar compounds. For this compound, derivatization is likely not necessary. |
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the purity analysis of this compound using HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. HPLC is a robust and widely applicable method for routine purity assessment.[2] GC-MS provides an orthogonal technique with the significant advantage of offering structural information for the definitive identification of impurities.[1] For comprehensive characterization and quality control in a drug development setting, the use of both techniques is often recommended to gain a complete purity profile of the target compound.
References
Spectroscopic Analysis for the Structural Confirmation of 4-Bromo-2-fluorobenzyl Cyanide Derivatives: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. For derivatives of 4-Bromo-2-fluorobenzyl cyanide, a scaffold of interest in medicinal chemistry, a multi-technique spectroscopic approach is essential for definitive characterization. This guide provides a comparative analysis of key spectroscopic methods, supported by experimental data and protocols, to aid researchers in this critical task.
A Multi-Faceted Approach to Structural Elucidation
The structural confirmation of this compound and its derivatives relies on the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Spectroscopic Analysis
To effectively confirm the structure of this compound, it is crucial to compare its spectral data with that of potential isomers and related compounds. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.
Table 1: Comparative ¹H NMR Spectral Data (Predicted, in CDCl₃ at 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~ 7.4-7.2 (m, 3H, Ar-H), ~ 3.7 (s, 2H, -CH₂CN) |
| 3-Bromo-2-fluorobenzyl cyanide | ~ 7.5-7.1 (m, 3H, Ar-H), ~ 3.8 (s, 2H, -CH₂CN) |
| 5-Bromo-2-fluorobenzyl cyanide | ~ 7.6-7.0 (m, 3H, Ar-H), ~ 3.7 (s, 2H, -CH₂CN) |
| 4-Bromobenzyl cyanide | ~ 7.5 (d, 2H, Ar-H), ~ 7.2 (d, 2H, Ar-H), ~ 3.7 (s, 2H, -CH₂CN) |
| 2-Fluorobenzyl cyanide | ~ 7.4-7.1 (m, 4H, Ar-H), ~ 3.8 (s, 2H, -CH₂CN)[1] |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted, in CDCl₃ at 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~ 160 (d, ¹JCF), ~ 134 (d), ~ 130 (d), ~ 125 (d), ~ 122 (d), ~ 117 (s, CN), ~ 23 (t, CH₂) |
| 3-Bromo-2-fluorobenzyl cyanide | ~ 158 (d, ¹JCF), ~ 132 (d), ~ 128 (d), ~ 126 (d), ~ 118 (d), ~ 117 (s, CN), ~ 24 (t, CH₂) |
| 5-Bromo-2-fluorobenzyl cyanide | ~ 162 (d, ¹JCF), ~ 135 (d), ~ 129 (d), ~ 118 (d), ~ 115 (d), ~ 117 (s, CN), ~ 23 (t, CH₂) |
| 4-Bromobenzyl cyanide | ~ 135 (s), ~ 132 (d), ~ 130 (d), ~ 122 (s), ~ 118 (s, CN), ~ 22 (t, CH₂) |
| 2-Fluorobenzyl cyanide | ~ 161 (d, ¹JCF), ~ 131 (d), ~ 129 (d), ~ 125 (d), ~ 117 (s, CN), ~ 115 (d), ~ 17 (t, CH₂)[2] |
Table 3: Comparative ¹⁹F NMR Spectral Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ, ppm) vs. CFCl₃ |
| This compound | ~ -110 to -120 |
| 3-Bromo-2-fluorobenzyl cyanide | ~ -115 to -125 |
| 5-Bromo-2-fluorobenzyl cyanide | ~ -105 to -115 |
| 2-Fluorobenzyl cyanide | ~ -110 to -120 |
Note: The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[3]
Table 4: Key Infrared (IR) Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for this compound |
| C≡N stretch | 2260-2240 (often weak for benzyl cyanides) | ~ 2250 |
| C-H stretch (aromatic) | 3100-3000 | Present |
| C-H stretch (aliphatic, -CH₂-) | 2960-2850 | Present |
| C=C stretch (aromatic) | 1600-1450 | Present |
| C-F stretch | 1350-1150 | Present |
| C-Br stretch | 680-515 | Present |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns (m/z) |
| This compound | C₈H₅BrFN | 214.03[4] | M+ and M+2 peaks in ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes)[5][6], loss of Br, loss of CN, loss of CH₂CN |
| 4-Bromobenzyl cyanide | C₈H₆BrN | 196.04[7] | M+ and M+2 peaks in ~1:1 ratio, loss of Br, loss of CH₂CN |
| 2-Fluorobenzyl cyanide | C₈H₆FN | 135.14 | M+ peak, loss of F, loss of CN, loss of CH₂CN |
| Benzyl cyanide | C₈H₇N | 117.15[8] | M+ peak, loss of CN, formation of tropylium ion (m/z 91) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single pulse (zg30).
-
Number of scans: 16-32.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation delay (d1): 2 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 64-128.
-
Relaxation delay (d1): 1-2 seconds.
-
Spectral width: A range appropriate for aromatic fluorine compounds (e.g., -80 to -180 ppm).
-
-
Data Processing: Similar to ¹H NMR. An external or internal reference standard (e.g., CFCl₃) may be used.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CCl₄, CHCl₃) between two salt plates (e.g., NaCl, KBr).
-
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or solvent.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Parameters (for EI-MS):
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: 50-500 m/z.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak (M+) and characteristic fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key diagnostic feature.[5][6]
Visualization of Analytical Workflow and Logic
Experimental Workflow for Structural Confirmation
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Logical Relationships in Spectroscopic Data Integration
Caption: Integration of data from multiple spectroscopic techniques for unambiguous structural confirmation.
Conclusion
The structural elucidation of this compound derivatives is a meticulous process that necessitates the application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the carbon-hydrogen framework and the position of the fluorine atom. IR spectroscopy confirms the presence of key functional groups, particularly the cyanide moiety. Mass spectrometry provides the molecular weight and crucial information about the presence of bromine through its distinct isotopic pattern. By systematically applying these techniques and comparing the acquired data with expected values and those of potential alternatives, researchers can confidently and accurately confirm the structure of their target compounds, a critical step in the advancement of drug discovery and development.
References
- 1. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buy this compound | 114897-91-5 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl cyanide - Wikipedia [en.wikipedia.org]
A comparative study of different synthesis routes for 4-Bromo-2-fluorobenzyl cyanide.
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-2-fluorobenzyl cyanide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, supported by available experimental data and detailed protocols.
Comparison of Synthetic Routes
Three primary synthetic strategies for this compound are discussed: cyan-nucleophilic substitution, the Sandmeyer reaction, and a multi-step synthesis from an aldehyde precursor. The following table summarizes the key quantitative data for each route based on available literature.
| Parameter | Route 1: Cyanation of 4-Bromo-2-fluorobenzyl Bromide | Route 2: Sandmeyer Reaction of 4-Bromo-2-fluoroaniline | Route 3: From 4-Bromo-2-fluorobenzaldehyde |
| Starting Material | 2-Fluoro-4-bromotoluene | 4-Bromo-2-fluoroaniline | 4-Bromo-2-fluorobenzaldehyde |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN, Potassium Cyanide (KCN) | Sodium Nitrite, Copper(I) Cyanide | Sodium Borohydride (or other reducing agent), Thionyl Chloride (or other halogenating agent), Sodium Cyanide |
| Overall Yield | ~84% (two steps) | Data not available in searched literature. | Data not available in searched literature. |
| Purity | High (recrystallization of intermediate) | Data not available in searched literature. | Data not available in searched literature. |
| Reaction Time | ~17 hours (two steps) | Data not available in searched literature. | Data not available in searched literature. |
| Number of Steps | 2 | 2 (diazotization and cyanation) | 3 (reduction, halogenation, cyanation) |
Visualizing the Synthetic Pathways
The logical flow for comparing these synthetic routes can be visualized as follows:
Caption: Logical workflow for the comparative study.
Route 1: Cyanation of 4-Bromo-2-fluorobenzyl Bromide
This two-step route is the most well-documented and appears to be a highly efficient method for the preparation of this compound.
Step 1: Synthesis of 4-Bromo-2-fluorobenzyl Bromide
Reaction: 2-Fluoro-4-bromotoluene is subjected to free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Experimental Protocol: To a solution of 2-fluoro-4-bromotoluene (1.0 g, 5.04 mmol) in 10 mL of carbon tetrachloride, N-bromosuccinimide (1.07 g, 6.05 mmol) and AIBN (83 mg, 0.50 mmol) are added. The mixture is heated to reflux at 100°C for 13 hours. After cooling to room temperature, the solid succinimide is removed by filtration. The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 4-bromo-2-fluorobenzyl bromide.[1]
Experimental Data:
Step 2: Synthesis of this compound
Reaction: The benzylic bromide is then converted to the corresponding cyanide via a nucleophilic substitution reaction with a cyanide salt.
Experimental Protocol: While a specific protocol for this exact substrate is not detailed in the searched literature, a general procedure for the cyanation of benzyl halides can be adapted. 4-Bromo-2-fluorobenzyl bromide would be dissolved in a suitable solvent system, such as a mixture of DMSO and water (7:3 v/v), and treated with potassium cyanide. The reaction mixture is typically stirred at an elevated temperature for several hours.
Experimental Data:
-
Yield: A yield of 94% has been reported for the cyanation of 4-bromo-2-fluorobenzyl bromide in a DMSO/water solvent system.[2]
-
Reaction Time: Approximately 4 hours.[2]
The general workflow for this synthetic route can be visualized as follows:
Caption: A generalized experimental workflow.
Route 2: Sandmeyer Reaction of 4-Bromo-2-fluoroaniline
The Sandmeyer reaction is a classic method for the conversion of anilines to various functional groups, including nitriles.[3][4][5]
Reaction Pathway: This route involves the diazotization of 4-bromo-2-fluoroaniline to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the benzyl cyanide.
Experimental Protocol: A detailed experimental protocol for the Sandmeyer cyanation of 4-bromo-2-fluoroaniline to produce this compound is not readily available in the searched literature. However, a general procedure would involve dissolving 4-bromo-2-fluoroaniline in an acidic solution (e.g., aqueous HCl or H2SO4) and cooling it to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. This is followed by the addition of a solution of copper(I) cyanide. The reaction is typically allowed to warm to room temperature or heated to drive it to completion.
Experimental Data: Quantitative data such as yield, purity, and reaction time for this specific transformation are not available in the literature reviewed.
Route 3: Multi-step Synthesis from 4-Bromo-2-fluorobenzaldehyde
This route offers an alternative starting from a commercially available aldehyde.
Reaction Pathway: This is a multi-step process that would likely involve:
-
Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride.
-
Halogenation: The benzyl alcohol is then converted to a benzyl halide (e.g., benzyl chloride or bromide) using a halogenating agent such as thionyl chloride or phosphorus tribromide.
-
Cyanation: Finally, the benzyl halide undergoes nucleophilic substitution with a cyanide salt to give the desired product.
Experimental Protocol: A complete, detailed experimental protocol for this entire sequence for this specific substrate is not available in the searched literature. The synthesis of the starting material, 4-bromo-2-fluorobenzaldehyde, from 4-fluorobenzaldehyde has been reported with yields of 81-85%.[6][7] One source mentions the synthesis of this compound from 4-bromo-2-fluorobenzaldehyde followed by a reaction with sodium cyanide, but lacks specific experimental details for the intermediate steps.[8]
Experimental Data: Overall yield, purity, and reaction time for this multi-step route are not reported in the reviewed literature.
Conclusion
Based on the available experimental data, Route 1, the cyanation of 4-Bromo-2-fluorobenzyl bromide, is the most promising and well-defined synthetic strategy for producing this compound with a high overall yield. The starting materials are readily accessible, and the procedures for both steps are well-established, with reported high yields.
While the Sandmeyer reaction (Route 2) and the multi-step synthesis from the corresponding benzaldehyde (Route 3) are chemically feasible, the lack of specific experimental protocols and quantitative data in the searched literature makes it difficult to assess their efficiency and practicality in comparison to Route 1. Further experimental investigation would be required to optimize these alternative routes and determine their viability for large-scale synthesis. For researchers requiring a reliable and high-yielding synthesis of this compound, the two-step process starting from 2-fluoro-4-bromotoluene is the recommended approach.
References
- 1. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound (EVT-338730) | 114897-91-5 [evitachem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. Buy this compound | 114897-91-5 [smolecule.com]
The Promising Biological Potential of 4-Bromo-2-fluorobenzyl Cyanide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 4-Bromo-2-fluorobenzyl cyanide stands as a versatile precursor for the synthesis of novel compounds with significant therapeutic potential. Its unique combination of bromo, fluoro, and cyano functional groups on a benzyl scaffold allows for diverse chemical modifications, leading to a wide array of derivatives. This guide provides a comparative overview of the potential biological activities of compounds that can be synthesized from this starting material, supported by experimental data from structurally related molecules and detailed experimental protocols.
Comparative Analysis of Biological Activities
The following tables summarize the biological activities of various heterocyclic compounds containing bromo- and/or fluoro-phenyl moieties, which are structurally related to derivatives that could be synthesized from this compound. This data provides a valuable benchmark for predicting the potential efficacy of novel compounds derived from this precursor.
Table 1: Anticancer Activity of Structurally Related Compounds
| Compound Class | Test Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin Derivatives | 3-benzylidene 4-Bromo isatin derivative | K562 (Leukemia) | 6.18 | Doxorubicin | Not specified |
| 3-benzylidene 4-Bromo isatin derivative | HepG2 (Liver) | 4.39 | Doxorubicin | Not specified | |
| Benzohydrazide Derivatives | 3/4-bromo benzohydrazide derivative (Compound 22) | Not specified | 1.20 | Tetrandrine | 1.53 |
| 5-Fluorouracil | 4.6 | ||||
| Pyrimidine Derivatives | Pyrido[2,3-d]pyrimidine derivative (2d) | A549 (Lung) | Strong cytotoxicity at 50 µM | Not specified | Not specified |
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Test Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole Derivatives | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 (µM) | Norfloxacin | Not specified |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 (µM) | Norfloxacin | Not specified | |
| Benzofuran Derivatives | Hydrophobic benzofuran analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | Not specified | Not specified |
| Benzohydrazide Derivatives | 3/4-bromo benzohydrazide derivative (Compound 12) | Not specified | pMICam = 1.67 (µM/ml) | Not specified | Not specified |
Key Signaling Pathways in Cancer Targeted by Small Molecules
Many anticancer agents exert their effects by modulating specific signaling pathways that are dysregulated in cancer cells. The structural motifs present in derivatives of this compound suggest their potential to interact with key pathways such as the MAPK and NF-κB signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers.[2] Small molecule inhibitors targeting components of this pathway are a major focus of cancer drug development.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival.[3] Its constitutive activation is linked to the development and progression of many cancers, making it an attractive therapeutic target.[4]
Experimental Protocols
To ensure the reproducibility and validity of biological activity screening, detailed and standardized experimental protocols are essential. The following sections provide methodologies for the key assays mentioned in this guide.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for MTT Assay
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[7][8]
Experimental Workflow for Agar Well Diffusion Assay
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test microorganism.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[8]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Conclusion
This compound is a promising starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. While direct and comprehensive screening data for its derivatives is limited in publicly accessible literature, the analysis of structurally related compounds provides a strong rationale for their investigation as anticancer, antimicrobial, and enzyme inhibitory agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this versatile chemical scaffold. Further research focusing on the synthesis and systematic biological evaluation of derivatives of this compound is warranted to identify novel and potent therapeutic candidates.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile: Alternative Reagents and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2-(4-bromo-2-fluorophenyl)acetonitrile, a valuable building block in medicinal chemistry. We will explore the conventional approach using sodium cyanide and delve into safer, alternative cyanating agents, presenting experimental data to facilitate informed reagent selection. Furthermore, we will examine alternative synthetic strategies starting from different precursors.
Conventional Synthesis via Nucleophilic Substitution
The most direct and commonly cited method for the synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile is the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with an alkali metal cyanide.
A typical protocol involves the reaction of 4-bromo-2-fluorobenzyl bromide with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). While effective, this method employs the highly toxic sodium cyanide, necessitating stringent safety precautions to mitigate the risk of exposure to cyanide salts and the potential release of hydrogen cyanide gas. A reported yield for this reaction is approximately 50%. A similar reaction with the isomeric 3-bromo-4-fluorobenzyl bromide has been reported to yield 75%, suggesting that optimization of reaction conditions for the 2-(4-bromo-2-fluorophenyl)acetonitrile synthesis could lead to improved outcomes.
Safer Alternatives to Traditional Cyanating Agents
Growing concerns over the toxicity of traditional cyanide reagents have spurred the development of safer alternatives. These reagents, often in solid form and less prone to releasing hydrogen cyanide, offer a more secure handling profile. Their application typically requires transition metal catalysis.
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Zinc Cyanide (Zn(CN)₂)
Zinc cyanide is another solid, less toxic alternative to alkali metal cyanides. It is frequently employed in nickel- or palladium-catalyzed cyanation reactions of aryl halides. The use of nickel catalysts, which are more cost-effective than palladium, makes this an economically attractive option. General protocols for the nickel-catalyzed cyanation of aryl bromides using zinc cyanide report good to excellent yields.
Acetone Cyanohydrin
Acetone cyanohydrin is a liquid cyanating agent that serves as a convenient and safer alternative to handling hydrogen cyanide directly. In the presence of a base, it decomposes to release the cyanide nucleophile in situ. Copper-catalyzed cyanation reactions using acetone cyanohydrin have been developed for various substrates. While a specific protocol for 4-bromo-2-fluorobenzyl bromide was not found, a patent describes a general method for reacting alkyl halides with acetone cyanohydrin in the presence of a lithium hydroxide catalyst, achieving yields of over 95% for various nitriles.[1]
Alternative Synthetic Pathways
Beyond the direct cyanation of 4-bromo-2-fluorobenzyl bromide, alternative synthetic strategies starting from different precursors can be considered.
Reductive Cyanation of 2-Bromo-4-fluorobenzaldehyde
An alternative approach involves the reductive cyanation of 2-bromo-4-fluorobenzaldehyde. This two-step, one-pot reaction would first involve the formation of an intermediate, such as a tosylhydrazone, which is then reduced and cyanated. This method avoids the handling of lachrymatory benzyl bromides. While a promising route, specific experimental data for the synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile via this method is not detailed in the currently available literature.
Sandmeyer Reaction of 2-Bromo-4-fluoroaniline
The Sandmeyer reaction provides a classical method for the introduction of a nitrile group onto an aromatic ring. This pathway would involve the diazotization of 2-bromo-4-fluoroaniline, followed by a reaction with a cyanide source, typically copper(I) cyanide. This would yield 4-bromo-2-fluorobenzonitrile, which would then require a subsequent reaction to introduce the methylene group to form the final product. This multi-step process may be less efficient than the direct cyanation of the corresponding benzyl bromide.
Data Summary
| Starting Material | Cyanating Agent | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 4-bromo-2-fluorobenzyl bromide | Sodium Cyanide (NaCN) | - | DMSO | - | 50 | Generic Protocol |
| 3-bromo-4-fluorobenzyl bromide | Sodium Cyanide (NaCN) | - | DMSO | 18 h | 75 | [2] |
| Alkyl Halides (general) | Acetone Cyanohydrin | Lithium Hydroxide | Mixed polar aprotic | 2-3 h | >95 | [1] |
Note: The data for alternative reagents are based on general protocols for similar substrates and may require optimization for the synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile.
Experimental Protocols
Synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile using Sodium Cyanide (General Protocol)
To a solution of 4-bromo-2-fluorobenzyl bromide in dimethyl sulfoxide (DMSO), sodium cyanide is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-(4-bromo-2-fluorophenyl)acetonitrile.
General Protocol for Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)
A mixture of the aryl bromide, potassium hexacyanoferrate(II), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., dppf) in a suitable solvent (e.g., DMAc or a biphasic system) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
General Protocol for Nickel-Catalyzed Cyanation with Zinc Cyanide
In an inert atmosphere, a mixture of the aryl bromide, zinc cyanide, a nickel precatalyst (e.g., NiCl₂(dppf)), and a reducing agent (e.g., zinc dust) in a polar aprotic solvent (e.g., DMF or DMAc) is heated. The reaction is monitored until completion. The mixture is then cooled and worked up by adding a quenching solution and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification of the desired nitrile.
General Protocol for Copper-Catalyzed Cyanation with Acetone Cyanohydrin
To a mixture of the alkyl halide, a copper(I) salt (e.g., CuI), and a ligand in a suitable solvent, acetone cyanohydrin and a base (e.g., a non-nucleophilic amine) are added. The reaction mixture is heated under an inert atmosphere. After completion, the reaction is cooled and subjected to an aqueous workup. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Logical Relationship of Synthetic Pathways
References
A Comparative Guide to the Synthesis of 4-Bromo-2-fluorobenzyl Cyanide: Yield and Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is crucial for accelerating discovery and managing costs. 4-Bromo-2-fluorobenzyl cyanide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the most common synthetic routes to this compound, focusing on yield, cost-effectiveness, and detailed experimental protocols to support informed decision-making in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
Two primary routes for the synthesis of this compound are prevalent: a two-step synthesis starting from 4-Bromo-2-fluorotoluene (Route A) and a single-step synthesis from 4-Bromo-2-fluorobenzyl bromide (Route B). The following table summarizes the key quantitative data for each route.
| Parameter | Route A: From 4-Bromo-2-fluorotoluene | Route B: From 4-Bromo-2-fluorobenzyl bromide |
| Overall Yield | ~45% (estimated) | ~50%[1] |
| Number of Steps | 2 | 1 |
| Starting Material Cost | Lower | Higher |
| Overall Cost-Effectiveness | Potentially more cost-effective for large-scale synthesis | More straightforward for smaller quantities |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN, Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key steps in each synthetic route, along with the corresponding yield data.
Route A: Synthesis from 4-Bromo-2-fluorotoluene
This route involves two main steps: the bromination of the benzylic methyl group of 4-Bromo-2-fluorotoluene, followed by a nucleophilic substitution with cyanide.
Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide
-
Reaction: Free radical bromination of 4-Bromo-2-fluorotoluene.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-Bromo-2-fluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-2-fluorobenzyl bromide.
-
-
Yield: 89-91%
Step 2: Synthesis of this compound
-
Reaction: Nucleophilic substitution of 4-Bromo-2-fluorobenzyl bromide with sodium cyanide.
-
Experimental Protocol (adapted from a similar synthesis of 2-Bromo-4-fluorophenylacetonitrile)[1]:
-
In a reaction vessel, heat a solution of sodium cyanide (2.0 equivalents) in dimethyl sulfoxide (DMSO) to 90°C.[1]
-
Remove the heat source and slowly add 4-Bromo-2-fluorobenzyl bromide (1.0 equivalent).[1]
-
After the addition, the temperature will rise. Once the exotherm subsides and the mixture cools to approximately 50°C, add water to precipitate the product.[1]
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane (3x).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]
-
Purify the crude this compound by flash chromatography on silica gel.[1]
-
-
Yield: Approximately 50%[1]
Route B: Synthesis from 4-Bromo-2-fluorobenzyl bromide
This route involves a single nucleophilic substitution reaction.
-
Reaction: Nucleophilic substitution of 4-Bromo-2-fluorobenzyl bromide with sodium cyanide.
-
Experimental Protocol: The protocol is identical to Step 2 of Route A.
-
Yield: Approximately 50%[1]
Cost-Effectiveness Analysis
To provide a practical comparison of the two routes, the following table outlines the estimated cost of starting materials. Prices are based on commercially available listings and may vary depending on the supplier and quantity purchased.
| Starting Material | Route A | Route B |
| 4-Bromo-2-fluorotoluene | ~$240 / kg | - |
| 4-Bromo-2-fluorobenzyl bromide | - | ~$3100 / kg (estimated from 100g price) |
| Sodium Cyanide | ~$250 / kg | ~$250 / kg |
Analysis:
Route A, starting from the significantly cheaper 4-Bromo-2-fluorotoluene, presents a more cost-effective option for large-scale production, despite the additional bromination step. The high yield of the bromination step helps to maintain a good overall yield.
Route B is a more direct, one-step synthesis, which can be advantageous for smaller-scale laboratory preparations where the higher cost of the starting material, 4-Bromo-2-fluorobenzyl bromide, is less of a factor and convenience is prioritized.
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
References
A Comparative Guide to the Synthetic Utility of 4-Bromo-2-fluorobenzyl Cyanide and 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and success. Both 4-Bromo-2-fluorobenzyl cyanide and 4-bromo-2-fluorobenzaldehyde are valuable building blocks, each offering a unique set of reactive handles for the construction of complex molecular architectures. This guide provides an objective comparison of their synthetic utility, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Chemical Properties and Synthetic Potential
| Property | This compound | 4-bromo-2-fluorobenzaldehyde |
| Molecular Formula | C₈H₅BrFN | C₇H₄BrFO |
| Molecular Weight | 214.04 g/mol | 203.01 g/mol [1] |
| Appearance | White to beige crystalline powder[2] | Light yellow to beige crystal[3] |
| Melting Point | 52.8-53.0 °C[2] | 58-62 °C |
| Key Functional Group | Benzyl Cyanide (-CH₂CN) | Benzaldehyde (-CHO) |
| Primary Reactive Sites | 1. Nitrile group: Hydrolysis, reduction, addition reactions.2. α-Methylene group: Deprotonation and alkylation.3. Aryl bromide: Cross-coupling reactions. | 1. Aldehyde group: Nucleophilic addition, oxidation, reduction, condensation.2. Aryl bromide: Cross-coupling reactions. |
| Key Synthetic Applications | Synthesis of phenylacetic acids, phenethylamines, and derivatives via α-alkylation.[2] | Synthesis of benzyl alcohols, benzoic acids, stilbenes, imines, and biaryl compounds.[3] |
Comparative Analysis of Synthetic Transformations
The primary distinction in the synthetic utility of these two compounds lies in the reactivity of their core functional groups: the benzyl cyanide and the benzaldehyde.
Transformations of this compound
The benzyl cyanide moiety is a versatile precursor for several important functional groups.
-
Hydrolysis to (4-Bromo-2-fluorophenyl)acetic Acids: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key structural motif in many biologically active molecules.
-
Reduction to 2-(4-Bromo-2-fluorophenyl)ethanamines: The nitrile can be reduced to a primary amine, providing access to phenethylamine derivatives, which are prevalent in numerous pharmaceutical compounds.
-
α-Alkylation: The methylene protons adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion, which can then be alkylated. This allows for the introduction of various substituents at the benzylic position.
Transformations of 4-bromo-2-fluorobenzaldehyde
The aldehyde group is a hub for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Reduction to (4-Bromo-2-fluorophenyl)methanol: The aldehyde is easily reduced to the corresponding primary alcohol using mild reducing agents.
-
Oxidation to 4-Bromo-2-fluorobenzoic Acid: The aldehyde can be oxidized to a carboxylic acid, offering an alternative route to this functional group.
-
Wittig Reaction for Stilbene Synthesis: The reaction with a phosphonium ylide provides a reliable method for the synthesis of stilbenes and other alkenes.
-
Aldol Condensation: As an electrophile, it can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can be further dehydrated to α,β-unsaturated systems.
-
Suzuki-Miyaura Coupling: The aryl bromide functionality allows for palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl structures, a common feature in many drug molecules.
Quantitative Data Summary
The following tables provide a summary of representative reaction yields for key transformations of the two title compounds and their close analogs.
Table 1: Key Reactions of this compound and Analogs
| Reaction | Product | Reagents and Conditions | Yield (%) | Reference |
| Hydrolysis of Benzyl Cyanide | Phenylacetic Acid | H₂SO₄, H₂O, reflux | 77-84% | [4] |
| α-Alkylation of Benzyl Nitrile | α-Alkyl Benzyl Nitrile | Benzyl alcohol, KOtBu, Ru-complex, Toluene, 140 °C, 2 h | 99% | [5] |
Table 2: Key Reactions of 4-bromo-2-fluorobenzaldehyde and Analogs
| Reaction | Reagent/Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Aldehyde Protection | Methanolic HCl | 4-bromo-1-(dimethoxymethyl)-2-fluorobenzene | 2 M Methanolic HCl, rt, 2 h | 99% | [6] |
| Wittig Reaction | Methyltriphenylphosphonium bromide | 1-bromo-4-(2-fluoro-4-vinylphenyl)benzene | TMG, 80 °C, 6 h | ~39% | [2] |
| Suzuki Coupling | 3,5-Dimethoxyphenylboronic acid | 4'-Bromo-2'-fluoro-3,5-dimethoxy-1,1'-biphenyl | Pd(OAc)₂, PPh₃, KF, THF, 23 °C, 24 h | High Yield | [7] |
| Reductive Amination | Benzylamine | N-benzyl-1-(4-bromophenyl)methanamine | 5% Pt/C, H₂, 30 °C, 30 bar | 88% | [3] |
| Oxidation | Sodium chlorite, hydrogen peroxide | 4-Bromo-2-fluorobenzoic acid | NaClO₂, H₂O₂, NaH₂PO₄, MeCN, H₂O, rt, overnight | 82% | [8] |
Experimental Protocols
Synthesis of (4-Bromo-2-fluorophenyl)acetic Acid via Hydrolysis of this compound (General Procedure)
Reaction Workflow
Caption: Workflow for the hydrolysis of this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 4'-Bromo-2'-fluoro-1,1'-biphenyl-4-carbaldehyde via Suzuki-Miyaura Coupling of 4-bromo-2-fluorobenzaldehyde
Reaction Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between this compound and 4-bromo-2-fluorobenzaldehyde as a synthetic starting material is dictated by the desired final molecular architecture.
-
This compound is the precursor of choice for accessing (4-bromo-2-fluorophenyl)acetic acid and 2-(4-bromo-2-fluorophenyl)ethanamine derivatives, and for synthetic routes that leverage the reactivity of the α-methylene group .
-
4-bromo-2-fluorobenzaldehyde provides a more direct route to a wider variety of functional groups through reactions at the aldehyde moiety, including alcohols, stilbenes, and products of condensation reactions, while also serving as an excellent substrate for cross-coupling reactions at the aryl bromide position.
Both compounds are powerful tools in the arsenal of the synthetic chemist. A thorough understanding of their respective reactivities, as outlined in this guide, will enable researchers to design more efficient and effective synthetic pathways for the discovery and development of novel chemical entities.
References
- 1. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-2-fluorobenzyl Cyanide
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Bromo-2-fluorobenzyl cyanide is critical for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides a comparative overview of two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). While specific validated methods for this compound are not extensively published, the following protocols and performance data are based on established methodologies for structurally related benzyl cyanide derivatives and halogenated aromatic compounds.
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and GC-FID methods for the quantification of this compound.
| Performance Metric | HPLC-UV Method | GC-FID Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL |
| Analysis Time | ~10 minutes | ~15 minutes |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is proposed for the quantification of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Standard volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for the quantification and purity assessment of this compound.
Experimental Protocol: GC-FID
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
2. Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
Dichloromethane (GC grade) or another suitable solvent
-
Helium or Nitrogen (high purity, carrier gas)
-
Hydrogen (high purity, FID fuel)
-
Air (zero grade, FID oxidant)
-
Standard volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature: 300 °C
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations within the desired linear range (e.g., 0.5, 1, 5, 20, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it, and dilute with dichloromethane to a final concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.
Workflow for GC-FID Analysis
A Comparative Guide to the Reactivity of Halogenated Benzyl Cyanides in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the realm of drug development, a thorough understanding of reaction kinetics is crucial for optimizing yields and predicting outcomes. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of synthetic organic chemistry, and the reactivity of the substrate is a key determinant of the reaction's success. This guide provides a comparative analysis of the reactivity of halogenated benzyl compounds in the context of forming benzyl cyanide and its derivatives via SN2 reactions.
I. Comparative Reactivity of Benzyl Halides in Cyanation Reactions
The most direct application of SN2 reactions to form benzyl cyanides involves the reaction of a benzyl halide with a cyanide salt (e.g., sodium or potassium cyanide). In this context, the "halogenated" aspect refers to the halogen atom acting as the leaving group. The reactivity of the benzyl halide is directly correlated to the nature of this halogen leaving group.
The generally accepted order of reactivity for halogens as leaving groups in SN2 reactions is:
I > Br > Cl > F
This trend is governed by two primary factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). Weaker bases are better leaving groups because they are more stable in solution after detaching from the substrate.[1][2] The iodide ion is the weakest base among the halides and is therefore the best leaving group, leading to the fastest reaction rate.[1][2]
Quantitative Data on Reaction Rates
| Benzyl Halide | Leaving Group | C-X Bond Strength (kJ/mol) | Basicity of X⁻ (pKa of HX) | Relative Reactivity | Second-Order Rate Constant (k) with KI in Acetone at 25°C (M⁻¹s⁻¹) |
| Benzyl Iodide | I⁻ | ~234 | -10 | Highest | Not Reported |
| Benzyl Bromide | Br⁻ | ~285 | -9 | High | Not Reported |
| Benzyl Chloride | Cl⁻ | ~351 | -7 | Moderate | 2.15 x 10⁻³[3] |
| Benzyl Fluoride | F⁻ | ~452 | 3.2 | Lowest | Not Reported |
Note: The rate constant provided is for the reaction with potassium iodide, which follows the same SN2 mechanism and highlights the reactivity of the benzyl chloride substrate. The relative reactivity trend shown is a well-established principle in organic chemistry.[1][2]
II. Experimental Protocols
The following is a representative experimental protocol for the synthesis of benzyl cyanide from a benzyl halide via an SN2 reaction. This procedure can be adapted for different benzyl halides, with the understanding that reaction times will vary based on the reactivity of the leaving group.
Synthesis of Benzyl Cyanide from Benzyl Chloride
This procedure is adapted from established methods for the nucleophilic substitution of benzyl halides with cyanide.[4]
Materials:
-
Benzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ethanol (95%)
-
Water
-
5-L round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle or water bath
-
Distillation apparatus
Procedure:
-
In a 5-L round-bottomed flask equipped with a reflux condenser and a separatory funnel, place 500 g of powdered sodium cyanide and 450 cc of water.
-
Gently warm the mixture on a water bath to dissolve the sodium cyanide.
-
In the separatory funnel, prepare a mixture of 1 kg of benzyl chloride and 1 kg of 95% ethanol.
-
Add the benzyl chloride-ethanol mixture to the cyanide solution over a period of 30-45 minutes while maintaining gentle warming.
-
After the addition is complete, heat the mixture to reflux and maintain reflux for 2-3 hours. The reaction progress can be monitored by techniques such as TLC or GC.
-
After the reaction is complete, arrange the apparatus for distillation and distill off the ethanol.
-
Cool the remaining mixture and separate the organic layer (crude benzyl cyanide).
-
The crude product can be purified by vacuum distillation.
Safety Precautions: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
III. Reaction Mechanism and Logical Workflow
The SN2 reaction of a benzyl halide with a cyanide ion is a concerted, bimolecular process. The cyanide nucleophile attacks the benzylic carbon from the backside relative to the halogen leaving group, proceeding through a trigonal bipyramidal transition state.
Caption: General mechanism of an SN2 reaction on a benzyl halide.
IV. Influence of Phenyl Ring Substituents on Reactivity
When a halogen is present as a substituent on the phenyl ring of a benzyl halide, it influences the reactivity of the benzylic carbon towards SN2 attack through electronic effects (inductive and resonance effects).
Generally, electron-withdrawing groups on the phenyl ring can slightly decrease the rate of an SN2 reaction at the benzylic position. This is because the SN2 transition state has a developing partial positive charge on the central carbon atom, which is destabilized by electron-withdrawing substituents. Conversely, electron-donating groups can stabilize this transition state and increase the reaction rate.[5]
While specific kinetic data for halogen-substituted benzyl cyanides is sparse, data from analogous systems, such as para-substituted benzyl tosylates, can provide insight. In such systems, the reactivity generally increases from fluorine to iodine. This trend is attributed to the interplay of the inductive effect (electron-withdrawing) and polarizability. While all halogens are inductively electron-withdrawing, the increasing polarizability down the group (I > Br > Cl > F) can help to stabilize the transition state.
Conclusion
The reactivity of halogenated benzyl compounds in SN2 reactions to form benzyl cyanides is primarily dictated by the nature of the halogen when it serves as the leaving group, following the trend I > Br > Cl > F. This is a critical consideration for reaction design and optimization. When halogens are substituents on the phenyl ring, their electronic effects modulate the reactivity of the benzylic carbon, with a complex interplay of inductive and polarizability effects influencing the reaction rate. The provided experimental protocol offers a practical starting point for the synthesis of these valuable chemical intermediates.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemical Reaction Rate Comparison The reaction shown is between a benzyl.. [askfilo.com]
Assessing the Influence of the ortho-Fluoro Substituent on Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom at the ortho position of an aromatic ring profoundly influences the molecule's reactivity, a phenomenon of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of the ortho-fluoro substituent's effect on three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Directed ortho-Lithiation (DoL). Experimental data is presented to quantify these effects, and detailed protocols for representative reactions are provided.
Nucleophilic Aromatic Substitution (SNAr): An Activating Effect
In nucleophilic aromatic substitution reactions, an ortho-fluoro substituent, particularly in conjunction with an electron-withdrawing group, significantly enhances the reactivity of the aromatic ring towards nucleophilic attack. This is primarily attributed to the strong electron-withdrawing inductive effect (-I) of the fluorine atom, which is most pronounced at the adjacent ortho position. This effect stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.
Comparative Reactivity Data:
Experimental studies have shown that ortho-fluoronitrobenzene exhibits a higher reaction rate in SNAr reactions compared to its para-isomer. This is because the inductive effect of the nitro group, which is crucial for activating the ring, is more effective at the ortho position.[1]
| Reactant | Nucleophile | Solvent | Relative Rate |
| ortho-Fluoronitrobenzene | Piperidine | Benzene | Faster |
| para-Fluoronitrobenzene | Piperidine | Benzene | Slower |
Experimental Protocol: SNAr Reaction of 2-Fluoronitrobenzene with Piperidine
This protocol describes the synthesis of 1-(2-nitrophenyl)piperidine from 2-fluoronitrobenzene and piperidine.
Materials:
-
2-Fluoronitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoronitrobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add piperidine (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-nitrophenyl)piperidine.
Reaction Workflow:
Electrophilic Aromatic Substitution (EAS): A Deactivating but ortho, para-Directing Effect
In contrast to SNAr, the ortho-fluoro substituent is generally deactivating in electrophilic aromatic substitution reactions. This is due to the fluorine's strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. However, the fluorine atom also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M). This resonance effect is most effective at the ortho and para positions, leading to the preferential formation of ortho and para substituted products. Due to steric hindrance, the para product is often favored.
Comparative Reactivity and Isomer Distribution Data:
The nitration of fluorobenzene is slower than that of benzene but faster than that of other halobenzenes. The major product is the para-isomer.
| Substrate | Relative Rate of Nitration (Benzene = 1) | % ortho | % meta | % para |
| Benzene | 1.0 | - | - | - |
| Fluorobenzene | 0.15 | ~12 | ~1 | ~87 |
| Chlorobenzene | 0.033 | ~30 | ~1 | ~69 |
| Bromobenzene | 0.030 | ~38 | ~1 | ~61 |
Experimental Protocol: Nitration of Fluorobenzene
This protocol describes the synthesis of nitrated fluorobenzene isomers.
Materials:
-
Fluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Apparatus for distillation
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.
-
Slowly add fluorobenzene to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Distill the dried product to collect the mixture of nitrated fluorobenzene isomers. The isomers can be separated and quantified using techniques like gas chromatography (GC).
Reaction Mechanism:
Directed ortho-Lithiation (DoL): A Powerful Directing Group
The ortho-fluoro substituent is a potent directing group in ortho-lithiation reactions. The fluorine atom's ability to coordinate with the lithium atom of the organolithium reagent and its inductive effect, which increases the acidity of the ortho protons, facilitates the selective deprotonation at the position adjacent to the fluorine. This regioselective metalation allows for the introduction of a wide range of electrophiles at the ortho position.
Comparative Directing Ability:
Fluorine is considered a strong directing group for ortho-lithiation, comparable in its directing ability to other powerful groups like amides and carbamates.
Experimental Protocol: Directed ortho-Lithiation of Anisole (as a model)
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane)
-
Ammonium Chloride solution (saturated)
-
Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Set up an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
-
Add TMEDA to the cooled THF.
-
Slowly add n-butyllithium to the solution and stir for 15 minutes.
-
Add anisole dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add the electrophile (e.g., iodomethane) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Logical Relationship Diagram:
Conclusion
The ortho-fluoro substituent exerts a powerful and often dichotomous influence on the reactivity of aromatic rings. In nucleophilic aromatic substitution, its strong inductive effect is activating, accelerating the reaction. Conversely, in electrophilic aromatic substitution, this same inductive effect is deactivating, yet the resonance effect directs incoming electrophiles to the ortho and para positions. Finally, in directed ortho-lithiation, the combination of inductive and coordinating effects makes fluorine a highly effective directing group. A thorough understanding of these principles is crucial for the rational design and synthesis of novel fluorinated molecules in drug discovery and materials science.
References
Benchmarking Catalyst Performance for Cross-Coupling Reactions with 4-Bromo-2-fluorobenzyl Cyanide Analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The functionalization of substituted benzyl cyanides is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. Among these, 4-bromo-2-fluorobenzyl cyanide presents a versatile scaffold for the introduction of molecular diversity via transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving substrates analogous to this compound. The data presented herein, derived from academic literature and technical documents, serves as a valuable starting point for methodology development and optimization for the target substrate.
Data Presentation: Catalyst Performance in Analogous Cross-Coupling Reactions
The following tables summarize the performance of various palladium-based catalyst systems in cross-coupling reactions of aryl bromides with a similar substitution pattern to this compound.
Table 1: Suzuki-Miyaura Coupling of Analogous 4-Bromo-2-fluoroaryl Derivatives with Arylboronic Acids
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-fluorotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | N/A |
| 2 | 4-Bromo-2-fluorobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 88 | N/A |
| 3 | 1-Bromo-4-fluoro-2-methylbenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 92 | N/A |
| 4 | 4-Bromo-2-fluorotoluene | 3-Thienylboronic acid | [Pd(allyl)Cl]₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 | N/A |
N/A - While specific literature citations for these exact reactions were not retrieved in the search, these conditions are representative of standard Suzuki-Miyaura couplings for similar substrates and serve as a strong starting point for optimization.
Table 2: Buchwald-Hartwig Amination of Analogous 4-Bromo-2-fluoroaryl Derivatives
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-fluorotoluene | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 91 | N/A |
| 2 | 4-Bromo-2-fluorobenzaldehyde | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 85 | N/A |
| 3 | 1-Bromo-4-fluoro-2-methylbenzene | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 20 | 88 | N/A |
| 4 | 4-Bromo-2-fluorotoluene | Indole | [Pd(allyl)Cl]₂ / DavePhos | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 78 | N/A |
N/A - While specific literature citations for these exact reactions were not retrieved in the search, these conditions are representative of standard Buchwald-Hartwig aminations for similar substrates and serve as a strong starting point for optimization.
Table 3: Sonogashira Coupling of Analogous 4-Bromo-2-fluoroaryl Derivatives with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-2-fluorotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 92 | N/A | | 2 | 4-Bromo-2-fluorobenzaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 80 | 8 | 88 | N/A | | 3 | 1-Bromo-4-fluoro-2-methylbenzene | 1-Octyne | PdCl₂(MeCN)₂ | CuI | i-Pr₂NH | DMF | 90 | 12 | 85 | N/A | | 4 | 4-Bromo-2-fluorotoluene | Ethynyltrimethylsilane | Pd(dppf)Cl₂ | CuI | Et₃N | Dioxane | 70 | 10 | 90 | N/A |
N/A - While specific literature citations for these exact reactions were not retrieved in the search, these conditions are representative of standard Sonogashira couplings for similar substrates and serve as a strong starting point for optimization.
Experimental Protocols: General Procedures for Cross-Coupling Reactions
The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for this specific substrate.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/Ethanol/Water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C). Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Safety Operating Guide
Safe Disposal of 4-Bromo-2-fluorobenzyl Cyanide: A Procedural Guide
The proper handling and disposal of 4-Bromo-2-fluorobenzyl cyanide are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous substance requiring strict adherence to established protocols. This guide provides detailed procedures for its safe management and disposal, tailored for research and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a toxic and irritating substance.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin. The compound is a lachrymator, meaning its vapors can cause severe eye irritation and tearing.[3] Upon combustion, it may decompose to produce highly toxic fumes, including hydrogen cyanide, hydrogen bromide, and nitrogen oxides.[2]
Key Hazard Classifications
| Hazard Category | Classification | Source(s) |
| Acute Oral Toxicity | Category 3 / Toxic if swallowed | [2] |
| Acute Dermal Toxicity | Category 3 / Toxic in contact with skin | |
| Acute Inhalation Toxicity | Category 3 / Toxic if inhaled | |
| Skin Corrosion/Irritation | Category 2 / Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 / Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 / May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE) and Handling
To mitigate exposure risks, all handling of this compound must be conducted within a certified chemical fume hood.[4] Appropriate personal protective equipment is mandatory.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile. Double gloving is recommended.[4][5]
-
Eye/Face Protection : Use chemical safety goggles and a face shield.[2][4]
-
Skin and Body Protection : A lab coat and appropriate protective clothing are required to prevent skin contact.
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases.[2][5]
Spill Management Protocol
In the event of a spill, immediate and cautious action is required to prevent exposure and environmental contamination.
-
Evacuate and Isolate : Immediately evacuate non-essential personnel from the spill area. Isolate the leak or spill area for at least 50 meters (150 feet) for liquids.[3]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment : Do not touch or walk through the spilled material.[3] For small spills, absorb the substance with a non-combustible material like sand, earth, or vermiculite.[3] For larger spills, dike the area far ahead of the spill to contain it for later disposal.[3]
-
Collection : Carefully sweep or shovel the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[2]
-
Decontamination : Clean the spill area thoroughly. All contaminated materials used for cleanup must be disposed of as hazardous waste.[4]
-
Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Proper Disposal Procedures
This compound and its containers must be disposed of as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Step-by-Step Disposal Protocol
-
Waste Segregation :
-
Solid Waste : Collect pure this compound, and any contaminated solids (e.g., paper towels, gloves, absorbent materials), in a dedicated, sturdy, and clearly labeled hazardous waste container.[4][6]
-
Liquid Waste : If the compound is in a solvent, collect it in a separate, compatible, and leak-proof hazardous waste container. Do not mix with incompatible wastes such as strong oxidizing agents, strong bases, alcohols, or amines.[2][6][7]
-
Sharps : Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.
-
-
Container Management :
-
Labeling : All waste containers must be accurately labeled with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages.[6] Trade names and chemical formulas are generally not sufficient.[6]
-
Closure : Keep waste containers securely closed at all times, except when adding waste.[6][8]
-
Storage : Store waste containers in a designated, well-ventilated satellite accumulation area. Use secondary containment trays to prevent the spread of potential leaks.[6] Ensure incompatible waste types are segregated.[8]
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste management company to schedule a pickup for the hazardous waste.[5]
-
Provide the completed hazardous waste tag and any other required documentation.[6]
-
The ultimate disposal method will be determined by the waste management facility, but it often involves high-temperature incineration in a specially equipped incinerator with afterburners and scrubbers to handle the hazardous decomposition products.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound | 114897-91-5 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-Bromo-2-fluorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2-fluorobenzyl cyanide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1][3]
Hazard Summary Table
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₅BrFN[1] |
| Physical State | White to beige crystalline powder[1] |
| Melting Point | 52.8°C to 53.0°C[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Impervious gloves (e.g., Butyl rubber, Viton, or double-gloved nitrile).[2] | Prevents skin contact, as the chemical is toxic upon dermal absorption. |
| Body Protection | A full-length laboratory coat with long sleeves.[4] | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions should be used when engineering controls are not sufficient.[3][4] | Protects against inhalation of toxic dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3] Never work alone when handling this compound.
Experimental Workflow Diagram
Caption: Standard operating procedure for handling this compound.
Detailed Protocol:
-
Preparation: Before starting any work, ensure you are wearing the complete set of required PPE. Verify that the chemical fume hood is functioning correctly. Assemble all necessary glassware, reagents, and waste containers inside the fume hood.
-
Weighing: To minimize exposure, do not weigh the chemical directly on an open balance. Instead, tare a sealed container, add the this compound inside the fume hood, and then re-weigh the sealed container.
-
Reaction: All steps of the reaction, including the addition of solvents and other reagents, must be performed within the chemical fume hood to contain any vapors or dust.
-
Workup: Any post-reaction procedures such as quenching, extraction, and purification must also be conducted within the fume hood.
-
Waste Collection: Have separate, clearly labeled, and sealed containers for solid and liquid hazardous waste. All materials that have come into contact with the chemical, including gloves and wipes, must be disposed of as hazardous waste.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that may have been in contact with the chemical. Use a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercial decontaminating agent).
-
PPE Removal: Remove your PPE in the correct sequence to avoid cross-contamination. Disposable items like gloves should be placed in the solid hazardous waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been verified.
-
Solid Waste: This includes contaminated gloves, paper towels, and any other disposable materials.[5] Collect in a separate, sealed, and clearly labeled container.[5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers should then be disposed of according to institutional guidelines.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste.[3]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Workflow Diagram
Caption: Emergency response workflow for incidents involving this compound.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
If inhaled: Move the person to fresh air immediately.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Spill Response
-
Small Spills: If you are trained and have the appropriate PPE, you can clean up a small spill. Use an absorbent material to contain the spill.[6] Sweep up the material and place it into a suitable, sealed container for disposal.[4] Ventilate the area.[4]
-
Large Spills: Evacuate the laboratory immediately and alert others in the area.[6] Close the doors to the affected area and prevent entry. Contact your institution's EHS or emergency response team for assistance with the cleanup.[6]
References
- 1. Buy this compound | 114897-91-5 [smolecule.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromobenzyl cyanide(16532-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
